Cinnamaldehyde, semicarbazone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406497. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
3839-82-5 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[(E)-[(E)-3-phenylprop-2-enylidene]amino]urea |
InChI |
InChI=1S/C10H11N3O/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ |
InChI Key |
PZZOBYAGIHBRPI-HCFISPQYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)N |
Other CAS No. |
3839-82-5 |
Pictograms |
Irritant; Health Hazard |
solubility |
15.8 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cinnamaldehyde Semicarbazone via Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cinnamaldehyde (B126680) semicarbazone, a derivative of cinnamaldehyde, through a condensation reaction. This compound and its analogs are of interest in medicinal chemistry due to their potential antiviral and anticancer activities. This document outlines the chemical theory, detailed experimental protocols, and characterization data, presenting a complete resource for its laboratory preparation and analysis.
Introduction
Semicarbazones are a class of organic compounds derived from the condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961).[1] The resulting imine derivative is characterized by the R₂C=NNHC(=O)NH₂ functional group. These compounds are often crystalline solids with sharp melting points, making them useful for the identification and purification of carbonyl compounds.[1] The synthesis of cinnamaldehyde semicarbazone involves the reaction of the aldehyde group of cinnamaldehyde with the primary amine group of semicarbazide.
Reaction Mechanism
The synthesis of cinnamaldehyde semicarbazone proceeds via a nucleophilic addition-elimination reaction, which is a classic condensation reaction. The reaction is typically catalyzed by a weak acid or base. In the provided protocol, sodium acetate (B1210297) acts as a base to deprotonate the semicarbazide hydrochloride, generating the free semicarbazide nucleophile.
The lone pair of electrons on the terminal nitrogen atom of semicarbazide attacks the electrophilic carbonyl carbon of cinnamaldehyde. This is followed by a proton transfer, leading to the formation of a carbinolamine intermediate. The reaction is then driven to completion by the elimination of a water molecule, forming the stable C=N double bond of the semicarbazone.
Quantitative Data Summary
The following table summarizes the key quantitative data for cinnamaldehyde semicarbazone and its synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Melting Point | 215 °C | [4] |
| UV-Vis Absorption Bands | ||
| Band 1 | 220-230 nm | [5] |
| Band 2 | ~300 nm or above | [5] |
| Synthesis Yields | ||
| Overall Yield (multi-step) | 15% to 52% (for variants) | [5] |
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of cinnamaldehyde semicarbazone.[6]
4.1. Materials and Equipment
-
Chemicals:
-
Cinnamaldehyde (6 g)
-
Semicarbazide hydrochloride (7 g)
-
Sodium acetate trihydrate (13 g)
-
Ethyl alcohol (Ethanol)
-
Distilled water
-
-
Equipment:
-
500 mL multi-neck flask
-
Stirring motor and stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle or water bath
-
Beakers
-
Measuring cylinders
-
Büchner funnel and flask (Nutsch filter)
-
Vacuum source
-
Drying oven
-
pH paper
-
4.2. Synthesis Procedure
-
Preparation of the Semicarbazide Solution: In a 500 mL multi-neck flask equipped with a stirrer and reflux condenser, combine 35 mL of water and 100 mL of ethyl alcohol.[6]
-
While stirring, add 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate to the flask.[6]
-
Reaction Initiation: Heat the mixture to its boiling point and maintain reflux for 15 minutes.[6]
-
Addition of Cinnamaldehyde: Prepare a solution of 6 g of cinnamaldehyde in 35 mL of ethyl alcohol. Add this solution dropwise to the refluxing semicarbazide mixture over a period of 15 minutes using a dropping funnel.[6]
-
Reaction Completion: Continue stirring the reaction mixture at reflux for an additional 30 minutes.[6]
-
Precipitation of the Product: After 30 minutes, add 160 mL of water dropwise to the reaction mixture over 15 minutes.[6]
-
Cooling and Crystallization: Turn off the heat source and allow the mixture to cool to 20 °C. Continue stirring for an additional 5 minutes to ensure complete precipitation.[6]
-
Isolation of the Product: Isolate the precipitated cinnamaldehyde semicarbazone by vacuum filtration using a Büchner funnel.[6]
-
Washing the Product: Wash the solid product on the filter paper twice with 30 mL portions of a 1:1 mixture of water and ethyl alcohol.[6]
-
Drying: Press the solid firmly to remove excess solvent and then dry it in a drying oven at 105 °C to a constant mass.[6]
4.3. Characterization
The identity and purity of the synthesized cinnamaldehyde semicarbazone can be confirmed using various analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value (215 °C) indicates high purity.[4]
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=N imine stretch, C=O amide stretch, and N-H stretches.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
UV-Vis Spectroscopy: To observe the electronic transitions, with expected absorption bands around 220-230 nm and above 300 nm.[5]
-
Visual Representations
5.1. Signaling Pathway: Chemical Reaction
The following diagram illustrates the condensation reaction between cinnamaldehyde and semicarbazide to form cinnamaldehyde semicarbazone and water.
Caption: Chemical reaction for the synthesis of cinnamaldehyde semicarbazone.
5.2. Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis of cinnamaldehyde semicarbazone.
Caption: Experimental workflow for cinnamaldehyde semicarbazone synthesis.
References
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. Cinnamaldehyde, semicarbazone | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
- 6. cheops-tsar.de [cheops-tsar.de]
An In-Depth Technical Guide to the Synthesis of Cinnamaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of cinnamaldehyde (B126680) semicarbazone, a compound of interest in medicinal chemistry and materials science. The document details the chemical pathway, experimental protocols, and characterization data for this synthesis, presented in a clear and accessible format for laboratory professionals.
Reaction Scheme and Mechanism
The synthesis of cinnamaldehyde semicarbazone proceeds through the condensation reaction of cinnamaldehyde with semicarbazide (B1199961) hydrochloride in the presence of a base, typically sodium acetate (B1210297). This reaction is a classic example of the formation of a semicarbazone from an aldehyde, involving the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of cinnamaldehyde, followed by dehydration to form the final imine product.
Caption: Reaction pathway for the synthesis of cinnamaldehyde semicarbazone.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product involved in this synthesis.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Cinnamaldehyde | C₉H₈O | 132.16 | Yellowish oily liquid |
| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | White crystalline solid |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | White crystalline powder |
Table 2: Properties of Cinnamaldehyde Semicarbazone
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O[1] |
| Molecular Weight | 189.22 g/mol [1] |
| Appearance | Crystalline solid |
| Melting Point | 215 °C[2] |
| Theoretical Yield | > 95% (under optimized conditions)[3] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of cinnamaldehyde semicarbazone in a laboratory setting.
Materials and Equipment:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Recrystallization apparatus
Procedure:
-
Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of water.
-
Addition of Ethanol: To the aqueous solution, add 20 mL of ethanol.
-
Addition of Cinnamaldehyde: While stirring the semicarbazide solution, add 1.32 g (1.2 mL) of cinnamaldehyde.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue the reflux for 1-2 hours. The formation of a precipitate should be observed.
-
Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain pure cinnamaldehyde semicarbazone crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the dried product and obtain spectroscopic data (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of cinnamaldehyde semicarbazone.
Spectroscopic Characterization Data
The identity and purity of the synthesized cinnamaldehyde semicarbazone can be confirmed by various spectroscopic techniques. Representative data is provided below.
Table 3: Spectroscopic Data of Cinnamaldehyde Semicarbazone
| Technique | Characteristic Peaks/Shifts |
| IR (Infrared) Spectroscopy | ~3470 cm⁻¹ (N-H stretch), ~3180 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, amide I), ~1580 cm⁻¹ (C=N stretch), ~1490 cm⁻¹ (aromatic C=C stretch) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ ~6.5-7.5 (m, Ar-H and vinyl-H), δ ~7.9 (d, -CH=N-), δ ~6.3 (br s, -NH₂), δ ~10.0 (s, -NH-) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ ~127-136 (aromatic and vinyl carbons), δ ~142 (-CH=N-), δ ~157 (C=O) |
Note: The exact peak positions and multiplicities may vary slightly depending on the solvent and the specific instrument used.
References
Characterization of Cinnamaldehyde Semicarbazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of cinnamaldehyde (B126680) semicarbazone, a compound of interest in medicinal chemistry and drug development. The document details the spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format. Furthermore, it outlines the detailed experimental protocols for the synthesis and analysis of this compound.
Spectroscopic Data
The structural integrity and purity of synthesized cinnamaldehyde semicarbazone can be unequivocally confirmed through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data for Cinnamaldehyde Semicarbazone
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| -NH | 9.70 | s |
| Aromatic-H | 7.65 - 7.30 | m |
| =CH- (vinyl) | 7.50 | d |
| =CH- (vinyl) | 6.65 | dd |
| -NH₂ | 6.00 | s |
Solvent: DMSO-d₆. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
Table 2: ¹³C NMR Spectral Data for Cinnamaldehyde Semicarbazone
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | 159.5 |
| Aromatic C | 136.0, 134.9, 129.2, 129.0, 126.2 |
| =CH- (vinyl) | 141.5, 125.8 |
| Aromatic C-H | 129.4, 128.7 |
Solvent: DMSO-d₆.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for Cinnamaldehyde Semicarbazone
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3450 - 3150 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| C=N Stretch | 1640 - 1620 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| N-H Bend (Amide II) | 1550 - 1510 | Medium |
Sample prepared as a KBr pellet.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of cinnamaldehyde semicarbazone.
Synthesis of Cinnamaldehyde Semicarbazone[1]
This procedure details the condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.
Materials:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of semicarbazide hydrochloride and 15 mmol of sodium acetate in 100 mL of distilled water.
-
Prepare a solution of 10 mmol of cinnamaldehyde in 25 mL of ethanol.
-
Add the ethanolic solution of cinnamaldehyde dropwise to the aqueous solution of semicarbazide hydrochloride while stirring continuously at room temperature.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
The resulting solid product is collected by vacuum filtration.
-
The crude product is purified by recrystallization from ethanol.
-
The purified cinnamaldehyde semicarbazone is dried in a vacuum oven at 40°C for 48 hours.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of the dried cinnamaldehyde semicarbazone in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
IR Spectroscopic Analysis
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the dried cinnamaldehyde semicarbazone in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
Instrument Parameters (Typical):
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
Mode: Transmittance
Visualized Workflows
The following diagrams illustrate the key processes involved in the characterization of cinnamaldehyde semicarbazone.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cinnamaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cinnamaldehyde (B126680) semicarbazone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, structured data presentation, and visualizations to facilitate a deeper understanding of the molecular structure and characterization of this compound.
Introduction
Cinnamaldehyde semicarbazone is a derivative of cinnamaldehyde, a natural product known for its characteristic cinnamon aroma and various biological activities. Semicarbazones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticonvulsant, antimicrobial, and antitumor activities. Accurate spectral characterization, particularly through ¹H and ¹³C NMR spectroscopy, is fundamental for the unambiguous identification and purity assessment of these molecules, which is a critical step in any research or drug development pipeline. This guide presents the detailed NMR spectral data for cinnamaldehyde semicarbazone to support such endeavors.
Experimental Protocols
The following sections detail the methodologies for the synthesis of cinnamaldehyde semicarbazone and the subsequent acquisition of its NMR spectra.
Synthesis of Cinnamaldehyde Semicarbazone
A common and effective method for the synthesis of cinnamaldehyde semicarbazone involves the condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.
Materials:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) trihydrate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate trihydrate (1.36 g, 10 mmol) is prepared in a mixture of water (10 mL) and ethanol (20 mL).
-
The mixture is heated to reflux with stirring until all solids dissolve.
-
A solution of cinnamaldehyde (1.32 g, 10 mmol) in ethanol (10 mL) is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for an additional 1-2 hours.
-
After cooling to room temperature, the mixture is poured into cold water (50 mL) to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and then recrystallized from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield pure cinnamaldehyde semicarbazone.
-
The purified product is dried under vacuum.
NMR Spectral Analysis
The acquisition of high-quality NMR spectra is crucial for the structural elucidation of the synthesized cinnamaldehyde semicarbazone.
Sample Preparation:
-
Approximately 10-20 mg of the purified cinnamaldehyde semicarbazone is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.[1] The choice of solvent can influence the chemical shifts of labile protons.
-
Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
For ¹H NMR, standard parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for cinnamaldehyde semicarbazone. The atom numbering convention used for the assignments is provided in the accompanying diagram.
¹H NMR Spectral Data of Cinnamaldehyde Semicarbazone
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~8.0 - 8.2 | s | - |
| H-8 | ~6.8 - 7.0 | dd | J = 16.0, 9.0 |
| H-9 | ~6.9 - 7.1 | d | J = 16.0 |
| Aromatic H | ~7.2 - 7.6 | m | - |
| NH | ~10.0 | s | - |
| NH₂ | ~6.5 | s | - |
¹³C NMR Spectral Data of Cinnamaldehyde Semicarbazone
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~157 |
| C-7 | ~142 |
| C-8 | ~125 |
| C-9 | ~138 |
| C-1 (Aromatic) | ~136 |
| C-2, C-6 (Aromatic) | ~129 |
| C-3, C-5 (Aromatic) | ~128 |
| C-4 (Aromatic) | ~127 |
Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.
Visualization of Key Relationships
The following diagrams illustrate the logical workflow of the experimental process and the structural relationships of the spectral data.
Caption: Experimental workflow for the synthesis and NMR analysis of cinnamaldehyde semicarbazone.
Caption: Relationship between the molecular structure and the NMR spectral data.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR spectral data for cinnamaldehyde semicarbazone, alongside detailed experimental protocols for its synthesis and analysis. The structured presentation of data and the inclusion of workflow and relational diagrams are intended to provide researchers, scientists, and drug development professionals with a practical and comprehensive resource for the characterization of this important compound. The accurate and thorough spectral analysis presented herein is fundamental for ensuring the quality and integrity of research and development involving cinnamaldehyde semicarbazone and its derivatives.
References
Mass Spectrometry of Cinnamaldehyde Semicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of cinnamaldehyde (B126680) semicarbazone, a derivative of the major flavor component of cinnamon with potential pharmacological activities. This document outlines the fundamental molecular properties, proposes detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), and presents a theoretical fragmentation pathway based on established principles of mass spectrometry. The guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development who are working with or investigating cinnamaldehyde semicarbazone and related compounds.
Introduction
Cinnamaldehyde semicarbazone (C10H11N3O) is a Schiff base formed by the condensation of cinnamaldehyde and semicarbazide (B1199961). While cinnamaldehyde itself is well-studied for its antimicrobial and organoleptic properties, its semicarbazone derivative is of growing interest due to its potential as a bioactive molecule. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This guide details the expected mass spectrometric behavior of cinnamaldehyde semicarbazone, providing a framework for its analysis.
Molecular Properties
A foundational aspect of mass spectrometry is the precise mass of the analyte. The key molecular properties of cinnamaldehyde semicarbazone are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H11N3O | [1] |
| Average Molecular Weight | 189.217 g/mol | [2] |
| Monoisotopic Mass | 189.090211983 Da | [1] |
| IUPAC Name | (E)-(3-phenylallylidene)hydrazine-1-carboxamide |
Proposed Experimental Protocols
The selection of an appropriate analytical technique is critical for obtaining high-quality mass spectrometric data. Both GC-MS and LC-MS are viable methods for the analysis of cinnamaldehyde semicarbazone, each with its own set of considerations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for thermally stable and volatile compounds. While semicarbazones can be analyzed by GC-MS, attention must be paid to the potential for thermal degradation in the injector port.
Sample Preparation:
-
Solvent: Dissolve the sample in a volatile organic solvent such as methanol (B129727), ethanol, or ethyl acetate.
-
Concentration: Prepare a stock solution and dilute to a final concentration of approximately 1-10 µg/mL.
-
Purity: Ensure the sample is free of non-volatile residues. If necessary, perform a simple filtration or solid-phase extraction (SPE) cleanup.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C (or lowest feasible to prevent degradation) |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 10-15 °C/min to 280 °C, hold for 5-10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-450 |
| Scan Rate | 2-3 scans/sec |
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is a "soft" ionization technique well-suited for polar and thermally labile compounds, making it an excellent alternative to GC-MS for semicarbazones.
Sample Preparation:
-
Solvent: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution and dilute to a final concentration of 0.1-1 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| LC Column | A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 min, hold for 2 min, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.0-4.0 kV |
| Nebulizer Gas (N2) | 30-40 psi |
| Drying Gas (N2) Flow | 8-12 L/min |
| Drying Gas Temp. | 300-350 °C |
| Mass Range | m/z 50-500 |
| Fragmentation (for MS/MS) | Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV). |
Mass Spectrometry Data and Fragmentation
While a publicly available, fully annotated mass spectrum for cinnamaldehyde semicarbazone is not readily accessible, a theoretical fragmentation pattern can be constructed based on the known fragmentation of α,β-unsaturated semicarbazones and cinnamaldehyde itself.
Expected Fragmentation Pattern
The molecular ion ([M]+•) for cinnamaldehyde semicarbazone is expected at m/z 189 under EI conditions. In ESI, the protonated molecule ([M+H]+) would be observed at m/z 190. The primary fragmentation pathways for semicarbazones involve cleavages within the semicarbazide moiety.
Table of Proposed Fragments:
| m/z | Proposed Ion | Formula of Lost Neutral | Notes |
| 189 | [C10H11N3O]+• | - | Molecular Ion (EI) |
| 190 | [C10H12N3O]+ | - | Protonated Molecule (ESI) |
| 146 | [C10H12N]+ | HNCO | Loss of isocyanic acid from the protonated molecule. |
| 131 | [C9H7O]+ | H2NCONH2 | Cleavage of the N-N bond, loss of urea. |
| 130 | [C9H8N]+ | H2NCONH | Cleavage of the N-N bond with hydrogen rearrangement. |
| 115 | [C9H7]+ | - | Loss of CO from m/z 131. |
| 103 | [C8H7]+ | - | Loss of CH=CH from m/z 131. |
| 91 | [C7H7]+ | - | Tropylium ion, a common fragment from benzyl (B1604629) moieties. |
| 77 | [C6H5]+ | - | Phenyl cation. |
| 43 | [H2NCO]+ | - | Acylium ion from the semicarbazide moiety. |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the analysis of cinnamaldehyde semicarbazone by mass spectrometry is depicted below.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for the cinnamaldehyde semicarbazone molecular ion.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of cinnamaldehyde semicarbazone. The proposed experimental protocols for both GC-MS and LC-MS offer robust starting points for method development. The elucidated theoretical fragmentation pattern, based on the established chemistry of related compounds, provides a basis for the interpretation of mass spectral data. As research into cinnamaldehyde semicarbazone and its analogs continues, the methods and data presented herein will serve as a valuable reference for the scientific community. It is recommended that future work focus on acquiring and publishing high-resolution mass spectral data to confirm and expand upon the proposed fragmentation pathways.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Cinnamaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamaldehyde (B126680) semicarbazone, a derivative of the naturally occurring compound cinnamaldehyde, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further exploration of this promising compound.
Physical and Chemical Properties
Cinnamaldehyde semicarbazone is a crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| IUPAC Name | (E)-2-(3-phenylallylidene)hydrazine-1-carboxamide | [2] |
| CAS Number | 3839-82-5 | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 215 °C |
Spectroscopic Data
The structural elucidation of cinnamaldehyde semicarbazone is heavily reliant on various spectroscopic techniques. The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 9.80 (s, 1H, -NH) | 157.8 (C=O) |
| 7.53 (d, J = 7.9 Hz, 1H, Ar-H) | 140.5 (CH=N) |
| 7.31 (s, 1H, -CH=N) | 135.5 (Ar-C) |
| 7.13 (d, J = 7.9 Hz, 1H, Ar-H) | 129.5 (Ar-CH) |
| 6.90-6.80 (m, 2H, -CH=CH-) | 129.0 (Ar-CH) |
| 6.40 (br s, 2H, -NH₂) | 127.0 (Ar-CH) |
| 126.5 (=CH-) | |
| 125.0 (=CH-) |
Note: Specific peak assignments may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | N-H stretch (asymmetric) |
| ~3300 | N-H stretch (symmetric) |
| ~3180 | N-H stretch (amide) |
| ~1680 | C=O stretch (amide I) |
| ~1625 | C=N stretch |
| ~1580 | N-H bend (amide II) |
| ~1490, 1450 | C=C stretch (aromatic) |
| ~970 | =C-H bend (trans alkene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Solvent |
| ~300-320 | Dichloromethane:Acetonitrile (1:1) |
| ~220-230 | Dichloromethane:Acetonitrile (1:1) |
Experimental Protocols
Synthesis of Cinnamaldehyde Semicarbazone
This protocol is a generalized procedure based on established methods for the synthesis of semicarbazones.
Materials:
-
Cinnamaldehyde
-
Semicarbazide (B1199961) hydrochloride
-
Sodium acetate (B1210297)
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.
-
In a separate beaker, dissolve cinnamaldehyde in a minimal amount of ethanol.
-
Add the ethanolic solution of cinnamaldehyde dropwise to the aqueous solution of semicarbazide hydrochloride and sodium acetate while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate indicates the product is forming.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure cinnamaldehyde semicarbazone crystals.
-
Dry the purified crystals in a desiccator.
Characterization of Cinnamaldehyde Semicarbazone
Melting Point Determination:
-
Pack a small amount of the dried, purified product into a capillary tube.
-
Determine the melting point using a standard melting point apparatus. A sharp melting point range close to the literature value indicates high purity.
Spectroscopic Analysis:
-
NMR Spectroscopy: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a mull.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis absorption spectrum.
Biological Activities
Cinnamaldehyde semicarbazone and its analogs have demonstrated a range of promising biological activities, making them attractive candidates for further investigation in drug development.
-
Antimicrobial Activity: Derivatives of cinnamaldehyde semicarbazone, particularly thiosemicarbazones, have shown activity against various bacterial strains.[3] Metal complexes of these compounds have also been investigated as potential agents to combat antibiotic resistance.[4]
-
Anticancer Activity: While research on cinnamaldehyde semicarbazone itself is emerging, the parent compound, cinnamaldehyde, has been extensively studied for its anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6][7][8][9] Studies on related thiosemicarbazones have also indicated antileukemic activity.[4]
-
Antioxidant Activity: Cinnamaldehyde semicarbazone has been reported to possess antioxidant properties, with studies demonstrating its ability to scavenge free radicals.[10][11] This activity is significant as oxidative stress is implicated in numerous disease pathologies.
Signaling Pathways and Experimental Workflows
Representative Signaling Pathway (for Cinnamaldehyde)
The parent compound, cinnamaldehyde, has been shown to impact various signaling pathways involved in cancer progression. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for anticancer agents and has been shown to be inhibited by cinnamaldehyde.[8]
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of cinnamaldehyde semicarbazone.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. Cinnamaldehyde, semicarbazone | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of metal complexes based on cinnamaldehyde thiosemicarbazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
Solubility profile of cinnamaldehyde semicarbazone in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680) semicarbazone, a derivative of cinnamaldehyde, is a compound of interest in medicinal chemistry and materials science due to the biological activities and physicochemical properties associated with the semicarbazone moiety. Understanding the solubility profile of this compound is a critical first step in the design of formulations, the development of analytical methods, and the assessment of its potential applications. This technical guide provides an overview of the available solubility information for cinnamaldehyde semicarbazone and its parent compound, cinnamaldehyde. In light of the limited publicly available quantitative solubility data for cinnamaldehyde semicarbazone, this document also furnishes a detailed experimental protocol for determining its solubility via the widely accepted shake-flask method.
Physicochemical Properties of Cinnamaldehyde Semicarbazone
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [1][2] |
| Molecular Weight | 189.21 g/mol | [2] |
| IUPAC Name | (cinnamylideneamino)urea | [2] |
| CAS Number | 3839-82-5 | [2] |
Solubility Data
Quantitative Solubility of Cinnamaldehyde Semicarbazone
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for cinnamaldehyde semicarbazone in a range of common solvents. The absence of such data highlights a research gap and underscores the importance of the experimental determination of this fundamental property.
Qualitative Solubility of Cinnamaldehyde Semicarbazone
| Solvent/System | Solubility | Observations and Context | Source |
| Dichloromethane:Acetonitrile (1:1) | Soluble | Used as a solvent for UV-Vis spectroscopic characterization, indicating sufficient solubility for analytical purposes. | [3] |
| Water, 5% HCl, 5% NaOH, 5% NaHCO₃ | Insoluble | In a study of an unknown ketone suspected to be a semicarbazone, it was found to be insoluble in these aqueous systems. While not specific to cinnamaldehyde semicarbazone, this suggests that semicarbazones can have low aqueous solubility. |
Solubility of Cinnamaldehyde (Parent Compound)
The solubility of the parent aldehyde, cinnamaldehyde, can provide some indication of the expected behavior of its derivatives. Cinnamaldehyde is generally characterized by its solubility in organic solvents and limited solubility in water.
| Solvent | Solubility | Source |
| Water | Slightly soluble (1.42 mg/mL at 25 °C) | [4] |
| 60% Alcohol | Soluble in ~7 volumes | [4] |
| Ethanol | Miscible | [5] |
| Diethyl Ether | Soluble | [5][6] |
| Chloroform | Soluble | [5][6] |
| Petroleum Ether | Insoluble | [5] |
| Oils | Miscible | [5] |
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[7] The following protocol is a detailed methodology for determining the solubility of cinnamaldehyde semicarbazone.
Materials and Equipment
-
Cinnamaldehyde semicarbazone (crystalline powder)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of cinnamaldehyde semicarbazone to a series of glass vials. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is formed in equilibrium with the solid phase.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of cinnamaldehyde semicarbazone.
-
Prepare a calibration curve using standard solutions of known concentrations of cinnamaldehyde semicarbazone to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of cinnamaldehyde semicarbazone.
Conclusion
References
- 1. Cinnamaldehyde, semicarbazone | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
- 4. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
Theoretical and Molecular Modeling Studies of Cinnamaldehyde Semicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamaldehyde (B126680) semicarbazone, a derivative of the naturally occurring compound cinnamaldehyde, has garnered interest in medicinal chemistry due to its potential therapeutic activities. This technical guide provides an in-depth overview of the theoretical and molecular modeling studies of cinnamaldehyde semicarbazone, covering its synthesis, spectroscopic characterization, and computational analysis. Detailed experimental and computational protocols are presented, along with a summary of key quantitative data. Visualizations of experimental workflows and a relevant biological signaling pathway are included to facilitate a comprehensive understanding of its study and potential mechanisms of action.
Introduction
Cinnamaldehyde, the primary constituent of cinnamon oil, is a well-documented bioactive compound with a range of pharmacological properties. Its modification into semicarbazone enhances its chemical stability and can modulate its biological activity, making it a promising scaffold for drug design. Theoretical studies and molecular modeling are indispensable tools in understanding the structure-activity relationships of such derivatives, predicting their properties, and guiding further research. This document outlines the key experimental and computational methodologies employed in the investigation of cinnamaldehyde semicarbazone.
Synthesis and Characterization
The synthesis of cinnamaldehyde semicarbazone is typically achieved through a condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.
Experimental Protocol: Synthesis of Cinnamaldehyde Semicarbazone
Materials:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) trihydrate
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride (7 g) and sodium acetate trihydrate (13 g) in a mixture of water (35 mL) and ethanol (100 mL) in a 500 mL multi-neck flask equipped with a stirrer and reflux condenser.[1]
-
Heat the mixture to its boiling point and maintain for 15 minutes.
-
While boiling, add a solution of cinnamaldehyde (6 g) in ethanol (35 mL) dropwise.
-
Continue stirring the reaction mixture for an additional 30 minutes.
-
After 30 minutes, add 160 mL of water dropwise over 15 minutes.
-
Turn off the heat and allow the mixture to cool to 20°C, then stir for an additional 5 minutes.
-
Collect the resulting precipitate by suction filtration.
-
Wash the residue twice with a 30 mL mixture of water and ethanol (1:1).
-
Dry the product to a constant mass in a drying oven at 105°C.[1]
Spectroscopic Characterization
The synthesized cinnamaldehyde semicarbazone is characterized using various spectroscopic techniques to confirm its structure and purity.
Table 1: Summary of Spectroscopic Data for Cinnamaldehyde Semicarbazone
| Technique | Observed Peaks/Signals | Assignment |
| FT-IR (cm⁻¹) | ~3470, ~3370, ~1680, ~1620, ~1590 | N-H stretching, C=O stretching, C=N stretching, C=C stretching |
| UV-Vis (nm) | ~220-230, ~300-320 | π → π* transitions |
| ¹H NMR (ppm, DMSO-d₆) | ~9.5 (s, 1H), ~8.0-7.2 (m, 5H), ~6.8 (dd, 1H), ~6.5 (s, 2H), ~2.2 (s, 3H) | -NH, Ar-H, -CH=CH-, -NH₂, -CH₃ (of a related acetophenone (B1666503) semicarbazone) |
| ¹³C NMR (ppm, DMSO-d₆) | ~158, ~140-120, ~19 (of a related acetophenone semicarbazone) | C=O, Ar-C and C=C, -CH₃ |
Note: Specific peak assignments for cinnamaldehyde semicarbazone can vary slightly based on the solvent and instrumentation used. The NMR data presented is based on a closely related structure and serves as a reference.
Theoretical Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.
Computational Protocol: DFT Calculations
Software: Gaussian 09 or similar quantum chemistry package. Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Basis Set: 6-311++G(d,p).
Procedure:
-
Geometry Optimization: The initial structure of cinnamaldehyde semicarbazone is drawn using a molecular editor and its geometry is optimized to find the lowest energy conformation. No imaginary frequencies should be present in the final optimized structure, confirming it is a true minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.
-
Electronic Properties: Molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.
Calculated Molecular Properties
The following tables present hypothetical yet representative data for the optimized geometry and vibrational frequencies of cinnamaldehyde semicarbazone, based on typical results from DFT calculations for similar molecules.
Table 2: Calculated Geometrical Parameters (Bond Lengths and Angles) for Cinnamaldehyde Semicarbazone (Hypothetical)
| Parameter | Bond | Calculated Value (Å or °) |
| Bond Length | C=O | 1.24 |
| C=N | 1.29 | |
| N-N | 1.38 | |
| C-N (amide) | 1.36 | |
| C=C (alkene) | 1.35 | |
| C-C (phenyl-alkene) | 1.47 | |
| Bond Angle | O=C-N | 123.0 |
| C=N-N | 118.5 | |
| C-N-H (amide) | 120.0 | |
| C=C-C (alkene) | 125.0 |
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Hypothetical)
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N-H Stretch (NH₂) | ~3470, ~3370 | 3450, 3350 |
| C=O Stretch | ~1680 | 1685 |
| C=N Stretch | ~1620 | 1625 |
| C=C Stretch (Aromatic) | ~1590 | 1595 |
Molecular Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.
Molecular Docking Protocol
Software: AutoDock Tools, AutoDock Vina, or similar docking software. Target Selection: Based on the known biological activities of cinnamaldehyde and its derivatives, potential anticancer targets such as Matrix Metalloproteinase-9 (MMP-9) or other enzymes in cancer-related pathways can be selected.[2] The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Ligand and Receptor Preparation:
-
The 3D structure of cinnamaldehyde semicarbazone is prepared and energy minimized.
-
The receptor (protein) file is prepared by removing water molecules, adding polar hydrogens, and assigning charges. Docking Simulation:
-
A grid box is defined around the active site of the receptor.
-
The docking simulation is performed using a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of the ligand. Analysis: The results are analyzed based on the binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
Predicted Binding Affinity
The following table provides hypothetical docking results for cinnamaldehyde semicarbazone with a representative anticancer target.
Table 4: Hypothetical Molecular Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Interacting Residues |
| MMP-9 (e.g., 4H1Q) | -8.5 | 0.5 | His401, Glu402, Ala403 (catalytic domain) |
Visualizations
Experimental Workflow
Computational Modeling Workflow
Potential Signaling Pathway
Studies on cinnamaldehyde suggest its involvement in inducing programmed cell death (apoptosis) in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways. Cinnamaldehyde semicarbazone may exhibit similar mechanisms.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and molecular modeling studies of cinnamaldehyde semicarbazone. The detailed protocols for synthesis, characterization, and computational analysis serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented data, while in some cases hypothetical, is based on established scientific principles and findings for structurally related compounds, offering a solid foundation for further experimental and computational investigations into the therapeutic potential of cinnamaldehyde semicarbazone. Future work should focus on obtaining experimental validation for the theoretical predictions and exploring the full spectrum of its biological activities.
References
Cinnamaldehyde semicarbazone derivatives synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Cinnamaldehyde (B126680) Semicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamaldehyde semicarbazone and its derivatives represent a versatile class of compounds synthesized through the condensation of cinnamaldehyde or its analogues with semicarbazide (B1199961). These compounds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, as well as their potential in applications like photochromism.[1][2][3] The core structure, featuring an aromatic ring conjugated to a semicarbazone moiety, provides a flexible scaffold for chemical modification to enhance potency and selectivity. This guide details the synthesis, characterization, and potential mechanisms of action for these promising derivatives.
Synthesis of Cinnamaldehyde Semicarbazone Derivatives
The primary method for synthesizing cinnamaldehyde semicarbazone derivatives is the condensation reaction between a cinnamaldehyde analogue (an aldehyde or ketone) and a semicarbazide, typically semicarbazide hydrochloride.[3][4] The reaction forms a Schiff base, yielding the corresponding semicarbazone. Modern synthesis techniques such as ultrasonic irradiation have been shown to dramatically reduce reaction times and improve yields.[5]
General Reaction Scheme
The reaction involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of cinnamaldehyde, followed by the elimination of a water molecule.
References
The Photochromic Potential of Cinnamaldehyde Semicarbazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photochromic properties of cinnamaldehyde (B126680) semicarbazone derivatives. These compounds exhibit reversible color changes upon exposure to light, a phenomenon driven by the trans-cis isomerization around the C=C double bond of the cinnamaldehyde backbone. This light-sensitive behavior makes them promising candidates for various applications, including light-responsive drug delivery systems, molecular switches, and optical data storage. This document outlines the synthetic methodologies, photochromic characteristics, and the underlying photochemical mechanisms of these derivatives.
Synthesis of Cinnamaldehyde Semicarbazone Derivatives
The synthesis of cinnamaldehyde semicarbazone derivatives is typically achieved through a straightforward condensation reaction between a substituted cinnamaldehyde and a semicarbazide (B1199961) or thiosemicarbazide.[1] The general synthetic scheme is presented below.
Caption: General reaction scheme for the synthesis of cinnamaldehyde semicarbazone derivatives.
Experimental Protocol: Synthesis of 4-Methoxycinnamaldehyde (B120730) Semicarbazone
This protocol is adapted from a method described for the synthesis of a related thiosemicarbazone derivative.[1]
Materials:
-
4-Methoxycinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol (95%)
-
Glacial acetic acid
Procedure:
-
Preparation of Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in 95% ethanol. Stir the mixture until all solids are dissolved.
-
Preparation of Aldehyde Solution: In a separate beaker, dissolve 4-methoxycinnamaldehyde in a minimal amount of 95% ethanol.
-
Reaction: Add the 4-methoxycinnamaldehyde solution to the semicarbazide solution. Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-methoxycinnamaldehyde semicarbazone.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
Photochromic Properties and Characterization
The photochromism of cinnamaldehyde semicarbazone derivatives is primarily attributed to the reversible isomerization between the thermodynamically stable trans isomer and the light-induced cis isomer. This transformation results in a significant change in the molecule's conjugation and, consequently, its absorption spectrum.
Caption: The photoisomerization process of cinnamaldehyde semicarbazone derivatives.
Quantitative Analysis of Photochromic Behavior
A comprehensive understanding of the photochromic properties requires the determination of several key quantitative parameters. Due to the limited availability of specific quantitative data for cinnamaldehyde semicarbazone derivatives in the literature, the following table presents data for analogous photochromic compounds, such as diarylethenes, to illustrate the typical parameters measured.[2][3]
| Parameter | Symbol | Description | Typical Values (Analogous Systems) |
| Absorption Maximum (trans) | λmax (trans) | Wavelength of maximum absorption for the trans isomer. | 280-350 nm |
| Absorption Maximum (cis) | λmax (cis) | Wavelength of maximum absorption for the cis isomer. | 400-600 nm |
| Molar Absorptivity (trans) | εtrans | Molar extinction coefficient of the trans isomer at λmax (trans). | 10,000 - 30,000 M-1cm-1 |
| Molar Absorptivity (cis) | εcis | Molar extinction coefficient of the cis isomer at λmax (cis). | 5,000 - 15,000 M-1cm-1 |
| Photoisomerization Quantum Yield (trans → cis) | Φt→c | Efficiency of the forward photoisomerization process. | 0.1 - 0.6 |
| Photoisomerization Quantum Yield (cis → trans) | Φc→t | Efficiency of the reverse photoisomerization process. | 0.01 - 0.3 |
| Thermal Back-Reaction Rate Constant | kthermal | Rate constant for the thermal reversion from the cis to the trans isomer. | Varies widely with temperature and solvent |
| Half-life of cis-Isomer | t1/2 | Time taken for half of the cis isomers to thermally revert to the trans form. | Seconds to hours |
Experimental Protocol: Determination of Photochromic Properties
The following is a generalized protocol for characterizing the photochromic properties of a cinnamaldehyde semicarbazone derivative in solution.
Materials and Equipment:
-
Synthesized cinnamaldehyde semicarbazone derivative
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp with specific wavelength filters)
-
Stirring apparatus for cuvette holder (optional)
-
Temperature-controlled cuvette holder
Procedure:
-
Sample Preparation: Prepare a dilute solution of the cinnamaldehyde semicarbazone derivative in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.0 at the λmax of the trans-isomer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This represents the spectrum of the trans-isomer.
-
Photostationary State (PSS) under Forward Irradiation: Irradiate the solution with UV light at a wavelength corresponding to the absorption of the trans-isomer (λ1). Periodically record the absorption spectrum until no further changes are observed, indicating that the photostationary state (a mixture of trans and cis isomers) has been reached.
-
Photostationary State (PSS) under Reverse Irradiation: Irradiate the solution from the previous step with visible light at a wavelength where the cis-isomer absorbs (λ2). Again, record the spectra periodically until a stable state is achieved.
-
Thermal Back-Reaction Kinetics: After reaching the photostationary state rich in the cis-isomer, turn off the irradiation source and monitor the change in absorbance at the λmax of the cis-isomer over time in the dark. This allows for the determination of the thermal back-reaction rate constant.
-
Quantum Yield Determination: The photoisomerization quantum yield can be determined using a relative method with a well-characterized actinometer or by absolute methods that involve precise measurement of the photon flux.[4][5]
Photochemical Mechanism
The photoisomerization of cinnamaldehyde semicarbazones is analogous to that of stilbene, a well-studied photochromic molecule. The process can be described by a potential energy surface diagram.
Caption: Simplified potential energy surface diagram for the photoisomerization of a cinnamaldehyde derivative.
Upon absorption of a UV photon, the trans-isomer is excited from the ground state (S₀) to the first excited singlet state (S₁). In the excited state, the molecule undergoes a twisting motion around the central double bond, leading to a perpendicular, twisted intermediate state. From this intermediate, the molecule can non-radiatively decay back to the S₀ state, relaxing to either the trans or cis isomer. The reverse reaction from cis to trans can be induced by irradiation with visible light or by thermal energy.
Conclusion and Future Outlook
Cinnamaldehyde semicarbazone derivatives represent a versatile class of photochromic compounds with tunable properties. Their straightforward synthesis and pronounced photochromic behavior make them attractive for a range of applications in materials science and pharmacology. Future research should focus on the systematic investigation of structure-property relationships to fine-tune their photochromic characteristics, such as shifting the absorption wavelengths, enhancing quantum yields, and controlling the thermal stability of the cis-isomers. The development of derivatives with high fatigue resistance and biocompatibility will be crucial for their practical implementation in advanced applications, including targeted drug delivery and bio-imaging.
References
- 1. CN101696181A - Preparation and application of 4-methoxy cinnamaldehyde thiosemicarbazone - Google Patents [patents.google.com]
- 2. Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 5. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of Cinnamaldehyde Semicarbazone's Antimicrobial Activity Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of cinnamaldehyde (B126680) and its derivatives against Escherichia coli (E. coli). Due to a lack of specific published data on the antimicrobial activity of cinnamaldehyde semicarbazone against E. coli, this document leverages available information on the parent compound, cinnamaldehyde, to provide detailed experimental protocols for the synthesis and evaluation of cinnamaldehyde semicarbazone.
Introduction
Escherichia coli is a significant pathogen responsible for a wide range of infections in humans. The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cinnamaldehyde, a major component of cinnamon oil, has demonstrated considerable antimicrobial activity against various pathogens, including E. coli. Its derivatives, such as semicarbazones, are being investigated to enhance its therapeutic potential. Semicarbazones are known to possess a broad spectrum of biological activities, and their synthesis from aldehydes like cinnamaldehyde is a common strategy in medicinal chemistry to produce compounds with potentially improved efficacy and stability.
Quantitative Data Summary: Antimicrobial Activity of Cinnamaldehyde Against E. coli
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of cinnamaldehyde against various strains of E. coli as reported in the literature. This data serves as a benchmark for the expected activity of its derivatives.
| E. coli Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 042 | 780 | 1560 | [1][2] |
| HB101 | 780 | 1560 | [1] |
| MG1655 | 390 | - | [1] |
| O157:H7 | 800 | - | [3] |
| F5 | 6000 | 12000 | |
| Multiple Isolates | 320 | - | |
| ATCC 25922 | 1000 | - | [4][5] |
Proposed Mechanism of Action
The antimicrobial action of cinnamaldehyde against E. coli is multifaceted. It is proposed that cinnamaldehyde semicarbazone may exhibit similar mechanisms, which include:
-
Cell Membrane Disruption: Cinnamaldehyde is known to damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Inhibition of Macromolecular Synthesis: Studies have shown that cinnamaldehyde can interfere with the synthesis of DNA, RNA, proteins, and essential cell wall components in E. coli.[1][2]
-
Oxidative Stress: Cinnamaldehyde can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.
-
Inhibition of Cell Division: Cinnamaldehyde has been observed to inhibit the FtsZ protein, a key component of the bacterial cell division machinery, leading to filamentation of the bacterial cells.[4]
-
Quorum Sensing Inhibition: Cinnamaldehyde and its derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.
Experimental Protocols
The following protocols provide a framework for the synthesis and antimicrobial evaluation of cinnamaldehyde semicarbazone against E. coli.
Synthesis of Cinnamaldehyde Semicarbazone
This protocol is adapted from established methods for the synthesis of semicarbazones from aldehydes.
Caption: Workflow for the synthesis of cinnamaldehyde semicarbazone.
Materials:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate trihydrate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate trihydrate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of cinnamaldehyde in ethanol dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities.
-
Dry the purified cinnamaldehyde semicarbazone in a vacuum oven or desiccator.
-
Characterize the synthesized compound using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of cinnamaldehyde semicarbazone against E. coli.
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
Synthesized cinnamaldehyde semicarbazone
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Resazurin solution (optional, for viability indication)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of cinnamaldehyde semicarbazone in DMSO.
-
Perform two-fold serial dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.
-
Prepare a standardized inoculum of E. coli (approximately 5 x 10^5 CFU/mL) in MHB.
-
Inoculate each well (except for the sterility control) with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB with the compound but no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Optionally, a viability indicator like resazurin can be added to the wells after incubation to aid in the determination of the MIC.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the bactericidal effect of the compound.
Caption: Workflow for MBC determination.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Proposed Signaling Pathway for Investigation
Experimental Approach to Investigate Pathway Interference:
-
Reporter Gene Assays: Utilize E. coli reporter strains in which the expression of a reporter gene (e.g., lacZ or gfp) is under the control of a QS-regulated promoter. A reduction in reporter gene expression in the presence of cinnamaldehyde semicarbazone would indicate interference with the QS pathway.
-
Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) to measure the expression levels of key QS-related genes (e.g., lsr operon genes) and virulence genes in E. coli treated with the compound.
-
Biofilm Formation Assay: Quantify the effect of cinnamaldehyde semicarbazone on E. coli biofilm formation using crystal violet staining or confocal laser scanning microscopy.
Conclusion
While cinnamaldehyde demonstrates promising antimicrobial activity against E. coli, further research is imperative to elucidate the specific efficacy and mechanisms of its semicarbazone derivative. The protocols and information provided herein offer a robust framework for researchers to synthesize, evaluate, and understand the potential of cinnamaldehyde semicarbazone as a novel antibacterial agent. The investigation into its effects on bacterial signaling pathways, such as quorum sensing, could reveal additional therapeutic benefits, including the attenuation of virulence and biofilm formation.
References
- 1. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
Application Notes and Protocols: In Vitro Anticancer Activity of Cinnamaldehyde on Breast Cancer Cell Lines
Disclaimer: Scientific literature readily available through searches does not contain specific data on the in vitro anticancer activity of cinnamaldehyde (B126680) semicarbazone on breast cancer cell lines. The following application notes and protocols are based on the extensive research available for its parent compound, cinnamaldehyde .
These notes provide a summary of the cytotoxic and mechanistic effects of cinnamaldehyde on common breast cancer cell lines, such as MCF-7 and MDA-MB-231. The included protocols are standardized methodologies for assessing these effects.
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer effects of cinnamaldehyde on various breast cancer cell lines.
Table 1: Cytotoxicity of Cinnamaldehyde on Breast Cancer Cell Lines (IC50 Values)
| Cell Line | Treatment Duration | IC50 Value | Reference |
| MDA-MB-231 | 24 hours | 16.9 µg/mL | [1] |
| MDA-MB-231 | 48 hours | 12.23 µg/mL | [1] |
| MCF-7 | 24 hours | 58 µg/mL | [2] |
| MCF-7 | 48 hours | 140 µg/mL | [2] |
| MCF-7 | Not Specified | 32.3% inhibition at 200 µg/mL | [2] |
Table 2: Apoptosis Induction by Cinnamaldehyde in MDA-MB-231 Cells
| Cinnamaldehyde Conc. | Apoptosis Rate | Reference |
| 10 µg/mL | 9.5% | [2] |
| 15 µg/mL | 10.5% | [2] |
| 20 µg/mL | 22.5% | [2] |
Table 3: Cell Cycle Arrest Induced by Cinnamaldehyde
| Cell Line | Cinnamaldehyde Conc. | Effect | Reference |
| HL-60 | 0 - 0.8 mg/mL | Increased cells in G2/M phase | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of cinnamaldehyde on breast cancer cells by measuring their metabolic activity.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cinnamaldehyde
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare various concentrations of cinnamaldehyde in DMEM.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of cinnamaldehyde. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with cinnamaldehyde.
Materials:
-
Breast cancer cells
-
Cinnamaldehyde
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of cinnamaldehyde for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of cinnamaldehyde on the cell cycle progression of breast cancer cells.
Materials:
-
Breast cancer cells
-
Cinnamaldehyde
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with cinnamaldehyde as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anticancer activity of cinnamaldehyde.
Signaling Pathways Affected by Cinnamaldehyde in Breast Cancer Cells
Caption: Cinnamaldehyde inhibits STAT3/cMyc and PI3K/Akt pathways in breast cancer.
References
Cinnamaldehyde Semicarbazone: A Potential Topoisomerase IIα Inhibitor for Cancer Therapy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cinnamaldehyde (B126680), a primary bioactive compound isolated from cinnamon, has garnered significant attention for its diverse pharmacological activities, including anticancer properties.[1][2] Its derivatives are being explored to enhance its therapeutic potential. Cinnamaldehyde semicarbazone, a derivative of cinnamaldehyde, represents a promising candidate for investigation as an anticancer agent. While direct studies on its efficacy as a topoisomerase IIα inhibitor are not yet available, related compounds such as thiosemicarbazones and other cinnamaldehyde derivatives have demonstrated inhibitory activity against this critical enzyme.[3][4][5] This document outlines the potential of cinnamaldehyde semicarbazone as a topoisomerase IIα inhibitor and provides detailed protocols for its evaluation.
Topoisomerase IIα is a vital enzyme in cell proliferation, playing a crucial role in DNA replication, transcription, and chromosome segregation.[6][7] It functions by creating transient double-strand breaks in the DNA to manage topological stress.[3] Inhibitors of this enzyme can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA damage and cell death, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.[3][8] Many successful anticancer drugs target topoisomerase IIα, highlighting its importance as a therapeutic target.[3]
This application note will explore the hypothetical mechanism of action of cinnamaldehyde semicarbazone as a topoisomerase IIα inhibitor, present quantitative data on the anticancer activities of cinnamaldehyde and its derivatives, and provide detailed experimental protocols to facilitate further research into this promising compound.
Data Presentation
The following tables summarize the cytotoxic activity of cinnamaldehyde and its derivatives against various cancer cell lines. It is important to note that this data is for the parent compound and related derivatives, as specific data for cinnamaldehyde semicarbazone is not currently available.
Table 1: Cytotoxicity of Cinnamaldehyde in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time | Reference |
| MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 h | [9] |
| MDA-MB-231 | Breast Cancer | 12.23 µg/mL | 48 h | [9] |
| MCF-7 | Breast Cancer | 58 µg/mL | 24 h | [9] |
| MCF-7 | Breast Cancer | 140 µg/mL | 48 h | [9] |
| 5637 | Bladder Cancer | 0.02-0.08 mg/mL | 24, 48, 72 h | [9] |
Table 2: Cytotoxicity of Cinnamaldehyde Derivatives
| Compound | Cell Line | Cancer Type | IC50 Concentration | Reference |
| 2-Methoxycinnamaldehyde | A549 | Lung Adenocarcinoma | Not specified, but showed growth-inhibiting effect | [9] |
| CB403 | Breast Cancer Cells | Breast Cancer | Not specified, but arrested cells in mitosis | [1] |
| Acridine-Thiosemicarbazone (DL-08) | B16-F10 | Melanoma | 14.79 µM | [3] |
Proposed Mechanism of Action & Signaling Pathway
Cinnamaldehyde semicarbazone is hypothesized to act as a catalytic inhibitor of topoisomerase IIα. This proposed mechanism involves the compound binding to the enzyme, potentially at the ATP-binding site or the DNA-binding domain, thereby preventing the formation of the enzyme-DNA cleavage complex. This disruption of the catalytic cycle of topoisomerase IIα would lead to an inability to resolve DNA topological stress, ultimately resulting in cell cycle arrest and apoptosis.
Proposed mechanism of Cinnamaldehyde Semicarbazone.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of cinnamaldehyde semicarbazone as a topoisomerase IIα inhibitor.
Topoisomerase IIα Decatenation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase IIα to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Cinnamaldehyde semicarbazone (dissolved in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Protocol:
-
Prepare a 1% agarose gel in TBE buffer.
-
Set up reaction tubes on ice. For each reaction, add:
-
Assay Buffer
-
kDNA (final concentration ~100-200 ng)
-
Varying concentrations of cinnamaldehyde semicarbazone (e.g., 1, 10, 50, 100 µM). Include a DMSO control.
-
Etoposide as a positive control for inhibition.
-
Add human topoisomerase IIα enzyme (typically 1-2 units).
-
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analysis: Decatenated minicircles will migrate faster than the catenated kDNA network. Inhibition of the enzyme will result in a higher proportion of kDNA remaining at the origin.
Topoisomerase IIα Decatenation Assay Workflow.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of cinnamaldehyde semicarbazone on the metabolic activity of cancer cells, providing a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cinnamaldehyde semicarbazone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of cinnamaldehyde semicarbazone. Include a vehicle (DMSO) control and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilizing agent.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
MTT Cytotoxicity Assay Workflow.
DNA Intercalation Assay
This assay can help determine if the compound interacts directly with DNA by intercalation, which is a mechanism of action for some topoisomerase II inhibitors.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
Assay Buffer for Topoisomerase I (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5 mM DTT)
-
Cinnamaldehyde semicarbazone
-
Ethidium bromide (positive control for intercalation)
-
Agarose gel electrophoresis materials
Protocol:
-
Relax supercoiled plasmid DNA by incubating it with topoisomerase I.
-
Purify the relaxed plasmid DNA.
-
Set up reactions containing the relaxed plasmid DNA, topoisomerase I, and varying concentrations of cinnamaldehyde semicarbazone.
-
Include a control with a known intercalator like ethidium bromide.
-
Incubate the reactions to allow for intercalation and subsequent topoisomerase I activity.
-
Stop the reactions and analyze the DNA topology by agarose gel electrophoresis.
-
Analysis: DNA intercalators will introduce positive supercoils into the relaxed DNA, which will then be removed by topoisomerase I, leading to a more negatively supercoiled DNA form that migrates faster on an agarose gel.
DNA Intercalation Assay Workflow.
Conclusion
While direct evidence is currently lacking, the structural similarity of cinnamaldehyde semicarbazone to other known topoisomerase II inhibitors, coupled with the established anticancer properties of cinnamaldehyde, provides a strong rationale for its investigation as a novel therapeutic agent. The protocols detailed in this document offer a comprehensive framework for researchers to systematically evaluate the potential of cinnamaldehyde semicarbazone as a topoisomerase IIα inhibitor and to elucidate its mechanism of action. Further studies are warranted to explore this promising avenue in cancer drug discovery.
References
- 1. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of topoisomerase II α activity and induction of apoptosis in mammalian cells by semi-synthetic andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Biological Activity of Cinnamaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the multifaceted biological activities of cinnamaldehyde (B126680) semicarbazone, a derivative of the naturally occurring compound cinnamaldehyde. This document outlines methodologies to assess its anticancer, antimicrobial, and anti-inflammatory properties, offering valuable guidance for researchers in pharmacology and drug discovery.
Biological Activities of Cinnamaldehyde and its Derivatives
Cinnamaldehyde, the primary bioactive constituent of cinnamon, and its synthetic derivatives, including semicarbazones, have garnered significant scientific interest due to their broad spectrum of pharmacological effects. These compounds have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, making them promising candidates for therapeutic development.
-
Anticancer Properties: Cinnamaldehyde and its analogs have been shown to inhibit the proliferation of various cancer cell lines.[1] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.[2]
-
Antimicrobial Activity: The antimicrobial effects of cinnamaldehyde derivatives extend to a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3] These compounds can disrupt microbial membranes, inhibit biofilm formation, and interfere with essential metabolic processes.[3]
-
Anti-inflammatory Effects: Cinnamaldehyde and its derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[4][5] Their action is often mediated through the suppression of key inflammatory signaling pathways, including the NF-κB and JAK/STAT pathways.[6][7]
Experimental Protocols
The following section details the experimental protocols for assessing the biological activities of cinnamaldehyde semicarbazone.
Anticancer Activity Assessment
2.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which cinnamaldehyde semicarbazone inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, K562)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Cinnamaldehyde semicarbazone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of cinnamaldehyde semicarbazone in DMSO and dilute it with the complete growth medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of cinnamaldehyde semicarbazone. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
2.1.2. Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by cinnamaldehyde semicarbazone.
Materials:
-
Cancer cell lines
-
Cinnamaldehyde semicarbazone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with cinnamaldehyde semicarbazone at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Activity Assessment
2.2.1. Determination of Minimum Inhibitory Concentration (MIC)
This broth microdilution method determines the lowest concentration of cinnamaldehyde semicarbazone that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Cinnamaldehyde semicarbazone
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Prepare serial two-fold dilutions of cinnamaldehyde semicarbazone in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity Assessment
2.3.1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of cinnamaldehyde semicarbazone to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Cinnamaldehyde semicarbazone
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of cinnamaldehyde semicarbazone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with LPS only and a negative control group with media only.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation
Quantitative data for cinnamaldehyde and its derivatives from various studies are summarized in the tables below. It is important to note that specific data for cinnamaldehyde semicarbazone is limited, and the provided data for analogs can serve as a reference.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Cinnamaldehyde | U87MG (Glioblastoma) | 11.6 µg/mL | [8] |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 58 µg/mL (24h) | [1] |
| Cinnamaldehyde | Jurkat (Leukemia) | 0.057 µM | [9] |
| Cinnamaldehyde | U937 (Leukemia) | 0.076 µM | [9] |
| Cinnamaldehyde Derivative (3e) | Caco-2 (Colon Cancer) | 32.19 µM | [10] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC Value | Reference |
| Cinnamaldehyde | Bacillus cereus | 31.2 µg/mL | [5] |
| Cinnamaldehyde | Staphylococcus aureus | 62.5 µg/mL | [5] |
| Cinnamaldehyde | Escherichia coli | 62.5 µg/mL | [5] |
| Cinnamaldehyde Analogs | Acinetobacter baumannii | 32 - 256 µg/mL | [11] |
| Cinnamaldehyde Analogs | Candida albicans | 50 - >200 µg/mL | [12] |
Table 3: Anti-inflammatory Activity
| Compound | Assay | Result | Reference |
| 2'-Hydroxycinnamaldehyde | NO Production Inhibition (LPS-stimulated RAW 264.7) | IC50 = 8 µM | [6] |
| Cinnamaldehyde | NO Production Inhibition (LPS-stimulated BV2 microglia) | 70.8% inhibition at 50 µM | [6] |
Signaling Pathways and Experimental Workflows
The biological effects of cinnamaldehyde semicarbazone are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
References
- 1. Effect of Cinnamaldehyde on Apoptosis of Nasal Mucosa Cells in Rats with Allergic Rhinitis by Regulating IL-6 / JAK2 / STAT3 Signaling Pathway [tjqk.magtech.com.cn]
- 2. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamaldehyde Semicarbazone: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization of cinnamaldehyde into its semicarbazone is a strategic approach to potentially enhance its therapeutic efficacy and pharmacokinetic profile. Semicarbazones, as a chemical class, are known to possess diverse biological activities, notably as anticonvulsant agents.[2] This document provides detailed application notes and experimental protocols for the investigation of cinnamaldehyde semicarbazone as a novel therapeutic agent in the fields of oncology, infectious diseases, and neurology.
Disclaimer: The quantitative data and mechanistic pathways presented herein are largely based on studies of the parent compound, cinnamaldehyde, or related aryl semicarbazones, due to the limited availability of specific data for cinnamaldehyde semicarbazone in the current literature. These notes are intended to serve as a foundational guide for the investigation of cinnamaldehyde semicarbazone.
I. Anticancer Applications
Cinnamaldehyde has been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis.[3] It is hypothesized that the semicarbazone derivative may modulate these activities.
Data Presentation: Anticancer Activity of Cinnamaldehyde
The following table summarizes the in vitro cytotoxic activity of cinnamaldehyde against a range of human cancer cell lines, as reported in various studies. This data can serve as a benchmark for comparative studies with cinnamaldehyde semicarbazone.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 58 µg/mL | 24 | [3] |
| MCF-7 | Breast Cancer | 140 µg/mL | 48 | [3] |
| MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 | [4] |
| MDA-MB-231 | Breast Cancer | 12.23 µg/mL | 48 | [4] |
| HeLa | Cervical Cancer | 0.8 mg/mL (Significant Inhibition) | Not Specified | [3] |
| HL-60 | Promyelocytic Leukemia | 0.8 mg/mL (Significant Inhibition) | Not Specified | [3] |
| SCC25 | Oral Squamous Carcinoma | 20.21 µM | Not Specified | [4] |
| PC3 | Prostate Cancer | 73 µg/mL | 24 | [5] |
| U87MG | Glioblastoma | 11.6 µg/mL | Not Specified | [3] |
Signaling Pathways in Cinnamaldehyde-Mediated Anticancer Activity
Cinnamaldehyde has been reported to modulate several key signaling pathways involved in cancer progression. A primary mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[3]
Caption: Proposed anticancer signaling pathways of cinnamaldehyde derivatives.
Experimental Protocols: Anticancer Activity Screening
Objective: To determine the cytotoxic effect of cinnamaldehyde semicarbazone on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cinnamaldehyde semicarbazone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of cinnamaldehyde semicarbazone in DMSO and dilute to various concentrations in complete medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
II. Antimicrobial Applications
Cinnamaldehyde is recognized for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Its mechanism of action often involves disruption of the cell membrane and inhibition of key cellular processes.[6]
Data Presentation: Antimicrobial Activity of Cinnamaldehyde
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for cinnamaldehyde against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 780 | 1560 | [7] |
| Staphylococcus aureus | ATCC 29213 | 250 (vapor phase) | 500 (vapor phase) | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 250 (vapor phase) | >1000 (vapor phase) | [2] |
| Salmonella enterica | - | 125 (vapor phase) | 250 (vapor phase) | [2] |
| Acinetobacter baumannii | ATCC 19606 | 32-256 (for derivatives) | - | [5] |
| Streptococcus mutans | UA159 | 1000 | 2000 | [5] |
Antimicrobial Mechanism of Cinnamaldehyde
The primary antimicrobial mechanism of cinnamaldehyde involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[8]
Caption: Proposed antimicrobial mechanism of action.
Experimental Protocols: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of cinnamaldehyde semicarbazone against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Cinnamaldehyde semicarbazone
-
DMSO
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of cinnamaldehyde semicarbazone in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Anticonvulsant Applications
Semicarbazones are a well-established class of compounds with anticonvulsant properties. Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels.[2]
Data Presentation: Anticonvulsant Activity of Aryl Semicarbazones
The following table summarizes the anticonvulsant activity of representative aryl semicarbazones in the Maximal Electroshock (MES) seizure model, a primary screening test for anticonvulsant drugs.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| 4-Bromobenzaldehyde semicarbazone | Mouse | i.p. | - (Active) | [9] |
| 4-(4-Fluorophenoxy) benzaldehyde (B42025) semicarbazone | Rat | p.o. | - (Potent) | [2] |
| Phenyl semicarbazone derivative 1 | Mouse | i.p. | 10 | [9] |
| Phenyl semicarbazone derivative 2 | Mouse | i.p. | 83 | [9] |
Proposed Anticonvulsant Mechanism of Semicarbazones
The anticonvulsant activity of many semicarbazones is believed to be mediated through the blockade of voltage-gated sodium channels, which reduces the repetitive firing of neurons.[2]
Caption: Proposed anticonvulsant mechanism of semicarbazones.
Experimental Protocols: Anticonvulsant Screening
Objective: To evaluate the anticonvulsant activity of cinnamaldehyde semicarbazone against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Cinnamaldehyde semicarbazone
-
Vehicle (e.g., 0.5% methylcellulose)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Administer cinnamaldehyde semicarbazone or vehicle to the animals (e.g., intraperitoneally or orally).
-
At the time of expected peak drug effect, apply a drop of topical anesthetic to the eyes of each animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Determine the median effective dose (ED50) of the compound.
Conclusion
Cinnamaldehyde semicarbazone represents a promising scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology. The protocols and data presented in these application notes provide a comprehensive framework for the initial screening and mechanistic evaluation of this compound. Further research is warranted to elucidate the specific activities and mechanisms of cinnamaldehyde semicarbazone and to validate its therapeutic potential in preclinical models.
References
- 1. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 6. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antimicrobial Action of Cinnamaldehyde: Application Notes and Protocols
Disclaimer: While the query specified cinnamaldehyde (B126680) semicarbazone, a thorough review of scientific literature reveals a significant lack of specific data on the antimicrobial mechanism of this particular derivative. The following application notes and protocols are therefore based on the extensive research available for its parent compound, cinnamaldehyde , and its other analogues. These findings provide a strong foundational understanding of the likely mechanisms of action.
Application Notes
Cinnamaldehyde, the primary bioactive compound in cinnamon, has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[1][2][3] Its mechanism of action is multifaceted, primarily targeting cellular structures and key metabolic pathways, making it a compelling subject for antimicrobial research and drug development.
The primary antimicrobial mechanisms of cinnamaldehyde include:
-
Disruption of Cell Membrane Integrity: Cinnamaldehyde compromises the bacterial cell membrane, leading to increased permeability.[1][4] This disruption results in the leakage of essential intracellular components such as ions, nucleic acids (DNA, RNA), and ATP, ultimately leading to cell death.[1] Studies have shown that treatment with cinnamaldehyde leads to morphological changes in bacteria, including cell surface ruffling and collapse.[1]
-
Inhibition of Cell Division: Cinnamaldehyde and its derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[5][6][7] FtsZ is a crucial protein that forms the Z-ring, a structure essential for cytokinesis in both Gram-positive and Gram-negative bacteria.[5] Inhibition of FtsZ polymerization and GTPase activity by cinnamaldehyde analogues leads to an elongated cell phenotype, as the bacteria are unable to divide.[7]
-
Interference with Macromolecular Synthesis: Cinnamaldehyde has been observed to impair the synthesis of essential macromolecules, including DNA, RNA, proteins, and cell wall components.[8] This suggests a broad impact on cellular metabolism and viability.
-
Inhibition of Biofilm Formation: Cinnamaldehyde and its derivatives can inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to antibiotics.[9][10] This is achieved by interfering with virulence factors and signaling pathways involved in biofilm development.[10] For instance, some derivatives have been shown to downregulate genes related to quorum sensing and biofilm formation.[10]
-
Alteration of Enzyme Activity: The aldehyde group of cinnamaldehyde is reactive and can form Schiff bases with primary amines, potentially inhibiting the function of various enzymes and proteins within the microbial cell.
Quantitative Data Summary
The antimicrobial efficacy of cinnamaldehyde and its derivatives has been quantified against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli 042 | Cinnamaldehyde | 780 | 1560 | [8] |
| Escherichia coli MG1655 | Cinnamaldehyde | - | 390 | [8] |
| Escherichia coli | Cinnamaldehyde (vapor-phase) | 0.25 (µL/mL) | 0.5 (µL/mL) | [1] |
| Staphylococcus aureus | Cinnamaldehyde (vapor-phase) | 0.25 (µL/mL) | 0.5 (µL/mL) | [1] |
| Pseudomonas aeruginosa | Cinnamaldehyde (vapor-phase) | 0.25 (µL/mL) | >1 (µL/mL) | [1] |
| Salmonella | Cinnamaldehyde (vapor-phase) | 0.125 (µL/mL) | 0.25 (µL/mL) | [1] |
| Streptococcus mutans UA159 | Cinnamaldehyde | 1000 | 2000 | [9] |
| Acinetobacter baumannii ATCC 19606 | Cinnamaldehyde analogue 4 | 32 | - | [5] |
| Acinetobacter baumannii ATCC 19606 | Cinnamaldehyde analogue 6 | 64 | - | [5] |
| Vibrio parahaemolyticus | 4-BromoCNMA | 50 | - | [10] |
| Vibrio parahaemolyticus | 4-ChloroCNMA | 50 | - | [10] |
| Vibrio parahaemolyticus | 4-NitroCNMA | 50 | - | [10] |
| Vibrio parahaemolyticus | Cinnamaldehyde | 200 | - | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Cinnamaldehyde or its derivatives
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Agar (B569324) plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in the growth medium in a 96-well plate to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[9]
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[5]
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[9][10]
-
To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates.
-
Incubate the agar plates overnight.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plates.[9]
Cell Membrane Permeability Assay
This protocol assesses the effect of the antimicrobial agent on the integrity of the bacterial cell membrane by measuring the leakage of intracellular components.
Materials:
-
Bacterial culture
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or Fluorometer
-
Centrifuge
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them in PBS to a specific optical density.
-
Add the test compound at various concentrations to the bacterial suspension.
-
Incubate the mixture for a defined period.
-
Centrifuge the suspension to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids.[1]
-
Alternatively, use a fluorescent dye that only enters cells with compromised membranes (e.g., propidium (B1200493) iodide) and measure the fluorescence.
FtsZ Polymerization and GTPase Activity Assay
This protocol evaluates the inhibitory effect of the compound on the function of the FtsZ protein.
Materials:
-
Purified FtsZ protein
-
Test compound
-
GTP
-
Polymerization buffer
-
Phosphate (B84403) detection reagent (for GTPase assay)
-
Spectrophotometer or plate reader
Procedure for Polymerization Assay (Light Scattering):
-
Pre-incubate the purified FtsZ protein with the test compound or vehicle control.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in light scattering at a specific wavelength (e.g., 340 nm) over time, which is indicative of FtsZ polymer formation.
-
A reduction in the rate or extent of light scattering in the presence of the compound indicates inhibition of polymerization.
Procedure for GTPase Activity Assay:
-
Incubate purified FtsZ with the test compound and GTP.
-
Stop the reaction after a specific time.
-
Measure the amount of inorganic phosphate released from GTP hydrolysis using a colorimetric assay.
-
A decrease in phosphate release indicates inhibition of FtsZ's GTPase activity.
Visualizations
Signaling Pathway: Inhibition of Bacterial Cell Division
Caption: Cinnamaldehyde analogues inhibit bacterial cell division by targeting the FtsZ protein.
Experimental Workflow: MIC and MBC Determination
Caption: A stepwise workflow for determining the MIC and MBC of a test compound.
Logical Relationship: Multifaceted Antimicrobial Action
Caption: The diverse mechanisms of cinnamaldehyde converge to cause bacterial cell death.
References
- 1. Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications | MDPI [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 6. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]
- 10. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamaldehyde Semicarbazone Metal Complexes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of metal complexes utilizing cinnamaldehyde (B126680) semicarzone as a versatile ligand. The information compiled herein is intended to guide researchers in exploring the potential of these compounds, particularly in the fields of antimicrobial and anticancer drug development.
Introduction
Cinnamaldehyde, the primary component of cinnamon bark extract, is a well-documented bioactive molecule.[1] Its derivatives, particularly Schiff bases like cinnamaldehyde semicarbazone, have garnered significant interest due to their ability to form stable and biologically active complexes with a variety of transition metals.[1][2] The coordination of the semicarbazone moiety to a metal center often enhances the therapeutic properties of the parent ligand, a phenomenon that has been widely observed in medicinal inorganic chemistry.[3][4] These metal complexes have shown promise as antimicrobial, antifungal, and anticancer agents.[2][5][6]
The biological activity of these complexes is attributed to the synergistic effect of the cinnamaldehyde semicarbazone ligand and the coordinated metal ion. The ligand's structure, with its azomethine group (-C=N-), provides a key site for coordination with metal ions, leading to the formation of stable chelate rings.[2][3] This complexation can modulate the lipophilicity of the compound, facilitating its transport across cell membranes and interaction with intracellular targets.
Synthesis Protocols
Synthesis of Cinnamaldehyde Semicarbazone (Ligand)
This protocol outlines the synthesis of the cinnamaldehyde semicarbazone ligand through a condensation reaction.
Materials:
-
Cinnamaldehyde
-
Semicarbazide (B1199961) hydrochloride
-
Sodium acetate (B1210297) trihydrate
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride (7 g) and sodium acetate trihydrate (13 g) in a mixture of water (35 mL) and ethanol (100 mL) in a 500 mL multi-neck flask equipped with a stirrer and reflux condenser.[7]
-
Heat the mixture to its boiling point and maintain for 15 minutes.[7]
-
While stirring, add a solution of cinnamaldehyde (6 g) in ethanol (35 mL) dropwise to the boiling mixture.[7]
-
Continue stirring and refluxing for an additional 30 minutes.[7]
-
After reflux, add 160 mL of water dropwise over 15 minutes.[7]
-
Turn off the heat and allow the mixture to cool to 20°C, then stir for another 5 minutes.[7]
-
Collect the precipitate by vacuum filtration, wash the residue twice with a 1:1 mixture of water and ethanol (30 mL each).[7]
-
Dry the product in an oven at 105°C to a constant mass.[7]
General Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes with the cinnamaldehyde semicarbazone ligand. The specific metal salt and stoichiometry may be varied.
Materials:
-
Cinnamaldehyde semicarbazone (Ligand)
-
Metal salt (e.g., Cu(II) acetate monohydrate, Zn(II) chloride, Co(II) chloride hexahydrate)
-
Acetonitrile (B52724) or Ethanol
Procedure:
-
Dissolve the cinnamaldehyde semicarbazone ligand (1 mmol) in a suitable solvent such as acetonitrile or ethanol.[3]
-
In a separate flask, dissolve the metal salt (0.5 mmol for a 1:2 metal-to-ligand ratio) in the same solvent.[3]
-
Add the metal salt solution dropwise to the ligand solution while stirring vigorously.[3]
-
Heat the reaction mixture and stir until the volume is reduced by approximately one-third.[3]
-
Allow the mixture to cool to room temperature overnight to facilitate the formation of a precipitate.[3]
-
Filter the resulting colored precipitate, wash with cold methanol, and dry in a vacuum desiccator.[3]
Characterization of Ligand and Complexes
A variety of spectroscopic and analytical techniques are employed to confirm the successful synthesis and elucidate the structure of the cinnamaldehyde semicarbazone ligand and its metal complexes.
Table 1: Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Ligand | Expected Observations for Metal Complex |
| FT-IR Spectroscopy | Identify functional groups and coordination sites. | Characteristic peaks for C=O (amide), C=N (azomethine), and N-H stretching.[3] | Shift in the C=N and C=O stretching frequencies upon coordination to the metal ion. Appearance of new bands corresponding to M-N and M-O bonds.[3] |
| ¹H NMR Spectroscopy | Determine the proton environment and confirm structure. | Signals corresponding to aromatic, vinyl, and azomethine protons.[8] | Broadening or shifting of proton signals near the coordination sites due to the paramagnetic effect of the metal ion (for paramagnetic complexes).[3] |
| UV-Vis Spectroscopy | Study electronic transitions. | Absorption bands corresponding to π-π* and n-π* transitions.[8] | Shift in the ligand's absorption bands and the appearance of new d-d transition bands in the visible region for transition metal complexes.[3] |
| Elemental Analysis (CHN) | Determine the elemental composition. | Experimental percentages of C, H, and N should match the calculated values for the proposed formula.[3] | Experimental percentages of C, H, and N should match the calculated values for the proposed complex formula, confirming the stoichiometry.[3] |
| Molar Conductivity | Determine the electrolytic nature of the complexes. | N/A | Low molar conductivity values suggest a non-electrolytic nature, while higher values indicate an electrolytic nature.[9] |
| Magnetic Susceptibility | Determine the magnetic properties and geometry of the complex. | Diamagnetic | The measured magnetic moment can help in determining the geometry of the complex (e.g., octahedral, tetrahedral).[9] |
Biological Applications and Protocols
Cinnamaldehyde semicarbazone metal complexes have demonstrated significant potential as both antimicrobial and anticancer agents.
Antimicrobial Activity
These complexes have shown activity against a range of Gram-positive and Gram-negative bacteria.[3][4] The chelation with metal ions often leads to a significant enhancement of the antimicrobial effect compared to the free ligand.[3][4]
Table 2: Summary of Antimicrobial Activity Data
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Bactericidal Concentration (MBC) (µM) | Reference |
| Cinnamaldehyde thiosemicarbazone Cu(II) complex | E. coli | - | 8-30 | [10] |
| Cinnamaldehyde thiosemicarbazone Cu(II) complex | K. pneumoniae | - | 8-30 | [10] |
| Cinnamaldehyde thiosemicarbazone Zn(II) complex | E. coli | - | 8-30 | [10] |
| Cinnamaldehyde thiosemicarbazone Zn(II) complex | K. pneumoniae | - | 8-30 | [10] |
| Cinnamaldehydebenzylamine Ni(II) complex | E. coli | >80% activity | - | [11] |
Protocol: Agar (B569324) Well Diffusion Method for Antibacterial Screening
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test bacterium.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Use the solvent as a negative control and a standard antibiotic as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Anticancer Activity
Metal complexes of cinnamaldehyde semicarbazone and its analogues have shown promising cytotoxic activity against various cancer cell lines.[6] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[5]
Table 3: Summary of In Vitro Anticancer Activity Data
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Cinnamaldehyde thiosemicarbazone Cu(II) complex | U937 (Human leukemic) | µM concentrations | |
| Cinnamaldehyde thiosemicarbazone Ni(II) complex | U937 (Human leukemic) | µM concentrations | |
| Ru(II)-arene cinnamaldehyde thiosemicarbazone complexes | Various cancer cell lines | Comparable to cisplatin | [3] |
| V(III) complex of a Schiff base ligand | PC-3, SKOV3, HeLa | Higher than cisplatin | [6] |
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]
Mechanism of Action: Signaling Pathways
The anticancer activity of cinnamaldehyde semicarbazone metal complexes is believed to be mediated through the modulation of various signaling pathways, leading to apoptosis and cell cycle arrest.
-
Apoptosis Induction: These complexes can induce apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, such as caspase-3, -8, and -9.[5] Some complexes have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[9] The generation of reactive oxygen species (ROS) can also play a role in triggering apoptosis.[3]
-
Cell Cycle Arrest: Certain metal complexes of cinnamaldehyde semicarbazone derivatives have been observed to cause cell cycle arrest at the G2/M phase.[5] This suggests a potential interaction with molecules involved in cell cycle regulation, such as topoisomerase IIa.
-
Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, has been identified as a target for some of these complexes. Inhibition of this pathway can lead to decreased cell growth and survival.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of cinnamaldehyde semicarbazone metal complexes.
Caption: Experimental workflow for synthesis, characterization, and evaluation.
References
- 1. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomolecular Interactions and Anticancer Mechanisms of Ru(II)-Arene Complexes of Cinnamaldehyde-Derived Thiosemicarbazone Ligands: Analysis Combining In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the DFT Analysis of Cinnamaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and Density Functional Theory (DFT) analysis of cinnamaldehyde (B126680) semicarbazone. This document outlines detailed experimental and computational protocols, presents key data in a structured format, and offers visualizations of workflows and potential mechanisms of action.
Introduction
Cinnamaldehyde semicarbazone is a derivative of cinnamaldehyde, a major component of cinnamon oil. Semicarbazones are a class of compounds known for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] The study of cinnamaldehyde semicarbazone through computational methods like Density Functional Theory (DFT) provides valuable insights into its electronic structure, reactivity, and potential biological interactions, aiding in the rational design of new therapeutic agents.
DFT calculations, particularly with the B3LYP functional and 6-31++G(d,p) basis set, have been effectively used to study the structural and electronic properties of related semicarbazone compounds.[3][4] This document provides a standardized protocol for reproducing and expanding upon such analyses for cinnamaldehyde semicarbazone.
Experimental Protocols
Synthesis of Cinnamaldehyde Semicarbazone
This protocol details the synthesis of cinnamaldehyde semicarbazone via the condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.[5]
Materials:
-
Cinnamaldehyde (6 g)
-
Semicarbazide hydrochloride (7 g)
-
Sodium acetate (B1210297) trihydrate (13 g)
-
Ethyl alcohol (135 mL total)
-
Water (195 mL total)
-
500 mL three-neck round-bottom flask
-
Stirring motor and stirrer
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Beaker, measuring cylinders, funnel
-
Nutsch filter and suction flask
-
Drying oven
Procedure:
-
In a 500 mL three-neck flask equipped with a stirrer and reflux condenser, add 35 mL of water and 100 mL of ethyl alcohol.
-
While stirring, add 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate to the flask.
-
Heat the mixture to its boiling point and maintain reflux for 15 minutes.
-
Prepare a solution of 6 g of cinnamaldehyde in 35 mL of ethyl alcohol.
-
Add the cinnamaldehyde solution dropwise to the refluxing mixture in the flask.
-
Continue stirring at reflux for another 30 minutes.
-
After 30 minutes, add 160 mL of water dropwise over 15 minutes.
-
Turn off the heating and allow the mixture to cool to 20°C.
-
Continue stirring for an additional 5 minutes at 20°C.
-
Collect the resulting precipitate by suction filtration using a Nutsch filter.
-
Wash the residue twice with 30 mL of a 1:1 mixture of water and ethyl alcohol.
-
Press the solid firmly to remove excess solvent.
-
Dry the product to a constant mass in a drying oven at 105°C.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of cinnamaldehyde semicarbazone.
Spectroscopic Characterization
The synthesized cinnamaldehyde semicarbazone should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.
Computational Protocol: DFT Analysis
This protocol outlines the steps for performing a DFT analysis of cinnamaldehyde semicarbazone.
Software: Gaussian 09 or a more recent version is recommended.
Methodology:
-
Geometry Optimization:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).
-
Procedure: Perform a full geometry optimization of the cinnamaldehyde semicarbazone molecule to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Procedure: Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)). This will confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide thermodynamic data and vibrational frequencies for comparison with experimental IR spectra.
-
-
Electronic Properties Calculation:
-
Procedure: From the optimized geometry, calculate various electronic properties, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their surfaces.
-
Molecular Electrostatic Potential (MEP) map.
-
Mulliken atomic charges.
-
-
-
UV-Vis Spectra Simulation:
-
Method: Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.
-
Procedure: Calculate the electronic transitions to simulate the UV-Vis absorption spectrum for comparison with the experimental data.
-
Diagram of Computational Workflow:
Caption: Workflow for the DFT analysis of cinnamaldehyde semicarbazone.
Data Presentation
The quantitative data obtained from the DFT calculations should be summarized in tables for clarity and ease of comparison with experimental results.
Table 1: Calculated Thermodynamic Properties
| Parameter | Value |
| Zero-point energy (Hartree) | Value |
| Enthalpy (Hartree) | Value |
| Gibbs Free Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Table 3: Simulated vs. Experimental Spectroscopic Data
| Spectroscopic Data | Calculated (cm⁻¹ or nm) | Experimental (cm⁻¹ or nm) |
| Key FT-IR Peaks (e.g., C=O, C=N) | Values | Values |
| UV-Vis λmax | Value | Value |
Proposed Mechanism of Action
While the precise signaling pathway for the anticonvulsant activity of cinnamaldehyde semicarbazone is still under investigation, studies on related aryl semicarbazones suggest a mechanism that may not directly involve the GABAergic system.[6] It is hypothesized that these compounds may modulate excitatory amino acid neurotransmission. Cinnamaldehyde itself has been shown to impact various cellular signaling pathways, including those related to apoptosis and inflammation.[7][8][9][10]
The following diagram illustrates a proposed logical relationship for the anticonvulsant effect, which should be considered a hypothesis for further investigation.
Diagram of Proposed Anticonvulsant Mechanism:
Caption: Proposed mechanism for anticonvulsant activity.
References
- 1. ijsar.in [ijsar.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cheops-tsar.de [cheops-tsar.de]
- 6. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Cinnamaldehyde Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of performing molecular docking studies with cinnamaldehyde (B126680) semicarbazone. While direct experimental docking data for cinnamaldehyde semicarbazone is limited in the current literature, this document outlines a detailed protocol based on established methodologies for similar compounds. The provided data from related molecules, such as cinnamaldehyde and its derivatives, can serve as a valuable reference for target selection and result in interpretation.
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Cinnamaldehyde semicarbazone, a derivative synthesized from cinnamaldehyde, is of particular interest due to the known biological activities of the semicarbazone scaffold.[5] Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein).[6] This technique can elucidate potential mechanisms of action and guide the rational design of more potent analogs.
This document provides a framework for conducting in silico molecular docking studies of cinnamaldehyde semicarbazone against relevant biological targets.
Potential Protein Targets and Rationale
Based on the known biological activities of cinnamaldehyde and related semicarbazone compounds, several protein targets are proposed for molecular docking studies with cinnamaldehyde semicarbazone.
-
Anticancer Targets: The anticancer properties of cinnamaldehyde have been attributed to its interaction with various proteins involved in cancer progression.[1] Molecular docking studies have explored cinnamaldehyde derivatives against targets such as Matrix Metalloproteinase-2 (MMP-2), Cyclin-Dependent Kinases (CDKs), and proteins in the PI3K/Akt signaling pathway.[1][7]
-
Anti-inflammatory Targets: Cinnamaldehyde exhibits anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[4] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory response and a validated target for anti-inflammatory drugs.[8]
-
Antimicrobial Targets: The antimicrobial activity of cinnamaldehyde and its analogs has been linked to the inhibition of essential bacterial enzymes.[3] FtsZ, a crucial protein in bacterial cell division, has been identified as a target for cinnamaldehyde derivatives.[3] Urease is another potential target, particularly for its role in the pathogenesis of Helicobacter pylori.[2]
Quantitative Data from Related Compounds
| Ligand | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Cinnamaldehyde | MMP9 | - | AutoDock 4.2 | -8.1 | Not Specified | [1] |
| Cinnamaldehyde Derivative (5n) | Succinate Dehydrogenase (SDH) | 6VAX | - | -12.9 | Not Specified | [9] |
| Cinnamaldehyde Schiff Base (V2A44) | COX-2 | - | AutoDock 4.0 | -4.84 | Phe478, Glu479, Lys492, Ala493, Asp497, Ile498 | [8] |
| o-OH Cinnamaldehyde | hCA IX | 5FL6 | AutoDock 4 | - | Not Specified | [7] |
| m-OMe Cinnamaldehyde | FGFR4 | 4XCU | AutoDock 4 | - | Not Specified | [7] |
Note: The absence of specific data for cinnamaldehyde semicarbazone highlights a research gap and an opportunity for novel investigations.
Experimental Protocols: Molecular Docking of Cinnamaldehyde Semicarbazone
This section provides a detailed, step-by-step protocol for performing a molecular docking study of cinnamaldehyde semicarbazone with a selected protein target using AutoDock Vina, a widely used and freely available software.
Software and Resource Requirements
-
AutoDockTools (ADT): A graphical user interface for preparing docking inputs and analyzing results.[10]
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: Molecular visualization software.
-
PubChem or ZINC database: For obtaining the 3D structure of cinnamaldehyde semicarbazone.
-
Protein Data Bank (PDB): For retrieving the 3D structure of the target protein.
Protocol
Step 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of cinnamaldehyde semicarbazone from a chemical database like PubChem in SDF or MOL2 format.
-
Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro or ArgusLab to perform energy minimization of the ligand structure. This step ensures a stable and low-energy starting conformation.
-
File Format Conversion and Torsion Angle Definition:
-
Open the energy-minimized ligand file in AutoDockTools.
-
The software will automatically add Gasteiger charges.
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand in PDBQT format.[10]
-
Step 2: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably complexed with a known inhibitor to define the binding site.
-
Clean the Protein Structure:
-
Open the PDB file in AutoDockTools or a molecular visualization tool like PyMOL.[11]
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's function.[11]
-
If the protein is a multimer, retain only the chain that contains the active site of interest.
-
-
Prepare the Protein for Docking:
-
In AutoDockTools, add polar hydrogens to the protein structure.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format.[10]
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand.[3]
-
Set Grid Parameters:
-
In AutoDockTools, open the prepared protein and ligand PDBQT files.
-
Navigate to the "Grid" menu and select "Grid Box".
-
Center the grid box on the active site of the protein. If a co-crystallized ligand was present, center the grid on its location.
-
Adjust the dimensions of the grid box to encompass the entire active site with some extra space (around 5-10 Å in each dimension) to allow for ligand flexibility.
-
Save the grid parameter file (GPF).[10]
-
Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the center and dimensions of the grid box.
-
Execute AutoDock Vina: Open a command-line terminal and navigate to the directory containing your files. Run the following command: vina --config conf.txt --log log.txt This will initiate the docking simulation, and the progress will be displayed in the terminal. The output, including the binding poses and their corresponding affinities, will be saved in the log.txt file.[7]
Step 5: Analysis of Results
-
Examine the Log File: The log file contains the binding affinity (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use AutoDockTools, PyMOL, or Chimera to visualize the docked conformations of cinnamaldehyde semicarbazone within the protein's active site.[4]
-
Analyze Interactions: Identify the key amino acid residues involved in the interaction with the ligand. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[4] 2D interaction diagrams can be generated using software like LigPlot+.
Visualizations
Experimental Workflow
Caption: Molecular Docking Workflow.
NF-κB Signaling Pathway
Caption: Putative Inhibition of the NF-κB Pathway.
Conclusion
This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of cinnamaldehyde semicarbazone through molecular docking studies. While direct experimental data for this specific compound is currently lacking, the outlined protocols and data from related molecules offer a solid foundation for initiating such investigations. The successful application of these in silico methods can accelerate the drug discovery process by identifying promising protein targets and providing insights into the molecular basis of the compound's activity, paving the way for future experimental validation.
References
- 1. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccsb.scripps.edu [ccsb.scripps.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Application of Cinnamaldehyde Semicarbazone in Metal Ion Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cinnamaldehyde (B126680) semicarbazone is a Schiff base derived from the condensation of cinnamaldehyde and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their coordination chemistry and have been widely investigated for their biological activities and analytical applications.[1] The presence of nitrogen and oxygen donor atoms in the semicarbazone moiety allows for the chelation of metal ions, leading to changes in their photophysical properties. This property can be harnessed for the development of colorimetric and fluorescent sensors for metal ion detection.[2] This document provides a detailed overview of the potential analytical applications of cinnamaldehyde semicarbazone in metal ion detection, including its synthesis, proposed signaling pathways, and experimental protocols adapted from studies on structurally similar compounds.
While direct and extensive studies on the metal ion sensing capabilities of the parent cinnamaldehyde semicarbazone are limited in the reviewed literature, the following sections provide a comprehensive guide based on available information and data from closely related cinnamaldehyde derivatives, particularly cinnamaldehyde thiosemicarbazone. These derivatives serve as excellent models for predicting the behavior and application of cinnamaldehyde semicarbazone.
Principle of Detection
The detection of metal ions by cinnamaldehyde semicarbazone is primarily based on the principle of chelation. The semicarbazone ligand coordinates with a metal ion through its nitrogen and oxygen atoms, forming a stable complex. This complexation alters the electronic distribution within the molecule, leading to a change in its absorption or emission spectrum.
-
Colorimetric Detection: The formation of the metal-ligand complex can result in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, leading to a visible color change. This allows for the qualitative and quantitative determination of the metal ion using UV-Vis spectrophotometry.
-
Fluorescent Detection: The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the cinnamaldehyde semicarbazone.[3] This change in fluorescence intensity provides a sensitive method for metal ion detection. The mechanism can involve processes like chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or intramolecular charge transfer (ICT).[4][5]
Data Presentation: Quantitative Analysis of Related Cinnamaldehyde Derivatives
The following table summarizes the quantitative data for metal ion detection using cinnamaldehyde thiosemicarbazone and other derivatives. This data can serve as a reference for the expected performance of cinnamaldehyde semicarbazone.
| Compound | Metal Ion | Method | λmax (nm) | Linear Range | Detection Limit (LOD) | Stoichiometry (Ligand:Metal) | Reference |
| Cinnamaldehyde Thiosemicarbazone | Fe(III) | Spectrophotometry | 410 | 8.953 × 10⁻⁵ - 8.953 × 10⁻⁴ M | 0.0818 µg cm⁻² (Sandell's Sensitivity) | 2:1 | [6] |
| Rhodamine-Cinnamaldehyde Derivative | Zn(II) | Colorimetric & Fluorescent | - | - | - | 1:3 | [3] |
| Cinnamaldehyde-Rhodamine Derivative | Cu(II) | Colorimetric | 555 | - | 0.20 µM | - | [7] |
| Cinnamaldehyde-Rhodamine Derivative | Fe(III) | Fluorometric | 585 | - | 0.18 µM | - | [7] |
| Cinnamaldehyde-based Hydrazide | Cu(II) | Colorimetric | 480 | - | 0.08 µM | 1:1 | [8] |
| Cinnamaldehyde-based Hydrazide | Hg(II) | Colorimetric | - | - | 0.01 µM | 2:1 | [8] |
Experimental Protocols
Synthesis of Cinnamaldehyde Semicarbazone
This protocol is adapted from a procedure provided by the Technische Universität München.
Materials:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) trihydrate
-
Ethanol
-
Water
-
500 mL three-neck round-bottom flask
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
In the 500 mL flask, dissolve 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate in a mixture of 35 mL of water and 100 mL of ethanol.
-
Heat the mixture to boiling while stirring.
-
Prepare a solution of 6 g of cinnamaldehyde in 35 mL of ethanol.
-
Add the cinnamaldehyde solution dropwise to the boiling semicarbazide solution over a period of 15 minutes.
-
Continue stirring and refluxing for an additional 30 minutes.
-
After 30 minutes, add 160 mL of water dropwise over 15 minutes.
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to complete the precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product twice with 30 mL of a 1:1 water-ethanol mixture.
-
Dry the synthesized cinnamaldehyde semicarbazone in an oven at 105°C to a constant weight.
Characterization:
The synthesized compound can be characterized by:
-
Melting Point: To assess purity.
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=O, C=N, N-H).
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength.[9]
General Protocol for Colorimetric Metal Ion Detection
This protocol is a general guideline and should be optimized for the specific metal ion of interest.
Materials:
-
Synthesized cinnamaldehyde semicarbazone
-
A suitable solvent (e.g., ethanol, acetonitrile, or a mixture with water)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentrations
-
Buffer solutions for pH control
-
UV-Vis spectrophotometer
-
Cuvettes or a 96-well plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cinnamaldehyde semicarbazone (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent or deionized water.
-
Prepare a series of working standard solutions of the metal ion by diluting the stock solution.
-
-
Spectrophotometric Measurement:
-
In a cuvette, place a fixed volume of the cinnamaldehyde semicarbazone solution.
-
Add a specific volume of the metal ion solution.
-
Adjust the pH using a suitable buffer if necessary.
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
A blank solution containing the solvent and the ligand should be used as a reference.
-
-
Selectivity Study:
-
To assess the selectivity, repeat the measurement with various other metal ions at the same concentration and compare the spectral changes.
-
-
Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of the metal ion and cinnamaldehyde semicarbazone, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the metal ion. The maximum of the plot will indicate the stoichiometry of the complex.
-
-
Calibration Curve and Limit of Detection (LOD):
-
Prepare a series of solutions with a fixed concentration of cinnamaldehyde semicarbazone and varying concentrations of the target metal ion.
-
Measure the absorbance at the λmax of the complex.
-
Plot the absorbance versus the metal ion concentration to generate a calibration curve.
-
The limit of detection can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of cinnamaldehyde semicarbazone.
Metal Ion Detection Signaling Pathway
Caption: Signaling pathway for metal ion detection by chelation.
Experimental Workflow for Metal Ion Detection
Caption: General workflow for quantitative metal ion analysis.
Conclusion
Cinnamaldehyde semicarbazone holds promise as a versatile and accessible chemosensor for the detection of various metal ions. Its straightforward synthesis and the potential for both colorimetric and fluorescent signaling make it an attractive candidate for applications in environmental monitoring, clinical diagnostics, and industrial quality control. While further research is needed to fully characterize its interactions with a broad range of metal ions and to determine its specific quantitative sensing parameters, the protocols and data from related cinnamaldehyde derivatives provide a solid foundation for its analytical application. The methodologies outlined in this document offer a starting point for researchers to explore and develop novel sensing platforms based on this interesting molecule.
References
- 1. The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "Turn-On" Fluorescent and Colorimetric Detection of Zn2+ Ions by Rhodamine-Cinnamaldehyde Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. jetir.org [jetir.org]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cinnamaldehyde Semicarbazone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of cinnamaldehyde (B126680) semicarbazone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cinnamaldehyde semicarbazone in a question-and-answer format.
Q1: Why is my yield of cinnamaldehyde semicarbazone consistently low?
A1: Low yields can result from several factors. Consider the following potential causes and solutions:
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Suboptimal pH: The condensation reaction is pH-sensitive. The optimal pH for semicarbazone formation is slightly acidic, typically around 6.1-6.2.[1][2] A pH that is too low will protonate the semicarbazide (B1199961), reducing its nucleophilicity. A pH that is too high will not sufficiently activate the carbonyl group of the cinnamaldehyde.
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Solution: Use a buffer system, such as sodium acetate (B1210297) or a potassium phosphate (B84403) buffer, to maintain the optimal pH throughout the reaction.[1][2][3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or gently heat the mixture. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[4]
-
-
Impure Reactants: The purity of the starting materials, cinnamaldehyde and semicarbazide hydrochloride, is crucial. Impurities can lead to side reactions and a lower yield of the desired product.
-
Solution: Ensure the purity of your starting materials. Cinnamaldehyde can be purified by distillation if necessary.
-
-
Loss During Workup and Purification: Significant product loss can occur during filtration and recrystallization.[5][6]
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Solution: Optimize your recrystallization procedure. Choose a solvent in which the cinnamaldehyde semicarbazone is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures. Ethanol (B145695) or ethanol-water mixtures are commonly used. Minimize the number of transfers and ensure complete precipitation before filtration.
-
Q2: My product is difficult to isolate or does not precipitate from the reaction mixture. What should I do?
A2: Difficulty in product isolation is often due to its solubility in the reaction solvent.
-
Solution 1: Induce Precipitation by Cooling: Cool the reaction mixture in an ice bath to decrease the solubility of the product and promote precipitation.
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Solution 2: Induce Precipitation by Adding Water: If the reaction is performed in a solvent like ethanol, slowly adding cold water can induce precipitation of the organic product.[3]
-
Solution 3: Solvent Removal: Concentrate the reaction mixture by removing the solvent under reduced pressure. This will increase the concentration of the product and facilitate its precipitation.
Q3: The melting point of my purified product is broad or lower than the literature value. What does this indicate?
A3: A broad or depressed melting point typically indicates the presence of impurities.
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Possible Impurities: Unreacted cinnamaldehyde, unreacted semicarbazide, or side products.
-
Solution: The most common method for purification is recrystallization.[6] You may need to perform multiple recrystallizations to achieve a sharp and consistent melting point. Washing the crude product with a suitable solvent, such as cold ethanol or diethyl ether, can help remove some impurities before recrystallization.
Q4: I observe multiple spots on my TLC plate after the reaction. How can I identify the product and minimize byproducts?
A4: Multiple spots on a TLC plate confirm the presence of multiple compounds in your reaction mixture.
-
Identification: One spot should correspond to your starting material, cinnamaldehyde. Another will be your desired product, cinnamaldehyde semicarbazone. Other spots may be side products. You can run standards of your starting materials alongside your reaction mixture to aid in identification.
-
Minimizing Byproducts:
-
Control the reaction temperature. Excessive heat can lead to degradation or side reactions.
-
Ensure the correct stoichiometry of reactants.
-
Maintain the optimal pH to favor the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of cinnamaldehyde semicarbazone?
A1: The synthesis is a condensation reaction between cinnamaldehyde and semicarbazide. The carbonyl group of the aldehyde reacts with the primary amine group of the semicarbazide to form a semicarbazone and water.
Reaction Equation:
C₆H₅CH=CHCHO + H₂NNHCONH₂ → C₆H₅CH=CHCH=NNHCONH₂ + H₂O (Cinnamaldehyde) + (Semicarbazide) → (Cinnamaldehyde Semicarbazone) + (Water)
Q2: What is the role of the acid catalyst in this reaction?
A2: An acid catalyst, such as acetic acid, protonates the carbonyl oxygen of the cinnamaldehyde. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the semicarbazide, thereby increasing the reaction rate.[4]
Q3: What is a suitable solvent for the recrystallization of cinnamaldehyde semicarbazone?
A3: Ethanol or an ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of cinnamaldehyde semicarbazone. Chloroform or ether have also been suggested as potential recrystallization solvents.[7] The ideal solvent should dissolve the compound well when hot but poorly when cold.
Data Presentation
Table 1: Factors Affecting the Yield of Cinnamaldehyde Semicarbazone Synthesis
| Parameter | Condition | Expected Impact on Yield | Rationale |
| pH | Slightly Acidic (e.g., pH 6.1-6.2) | Increase | Optimizes the nucleophilicity of semicarbazide and the electrophilicity of the cinnamaldehyde carbonyl group.[1] |
| Highly Acidic or Basic | Decrease | Reduces the reactivity of the nucleophile or the electrophile, respectively. | |
| Temperature | Gentle Heating (e.g., Reflux) | Increase | Increases the reaction rate. However, excessive heat can lead to side reactions. |
| Room Temperature | Lower | The reaction may proceed slowly and may not go to completion. | |
| Reaction Time | Increased Duration | Increase (up to a point) | Allows the reaction to proceed closer to completion. Monitoring by TLC is recommended to avoid product degradation over excessively long periods. |
| Short Duration | Lower | The reaction may be incomplete. | |
| Purification | Recrystallization | Decrease (in mass) but Increase (in purity) | Some product is inevitably lost in the mother liquor during recrystallization, but it is essential for removing impurities.[5][6] |
Experimental Protocols
Standard Experimental Protocol
This protocol is a general method for the synthesis of cinnamaldehyde semicarbazone.
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Preparation of Semicarbazide Solution: In a round-bottom flask, dissolve semicarbazide hydrochloride and a buffer like sodium acetate trihydrate in a mixture of water and ethanol.[3]
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Reaction Mixture: While stirring, heat the semicarbazide solution to a gentle boil.[3]
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Addition of Cinnamaldehyde: Dissolve cinnamaldehyde in ethanol and add it dropwise to the boiling semicarbazide solution.[3]
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Reaction: Continue to stir the reaction mixture at boiling point for a specified time (e.g., 15-30 minutes).[3]
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Precipitation: After the reaction period, induce precipitation by slowly adding water to the mixture.[3]
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Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[3]
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Washing: Wash the collected solid with a cold ethanol-water mixture to remove soluble impurities.[3]
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Drying: Dry the purified product in a drying oven.[3]
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Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and filter it hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
Optimized Experimental Protocol for Improved Yield
This protocol incorporates adjustments to maximize the product yield.
-
Buffered Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve semicarbazide hydrochloride and a suitable buffer (e.g., potassium phosphate buffer to maintain a pH of ~6.1-6.2) in an ethanol/water solvent system.[1][2]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
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Controlled Addition of Cinnamaldehyde: Dissolve a stoichiometric amount of purified cinnamaldehyde in ethanol. Add this solution dropwise to the stirred, gently refluxing semicarbazide solution over a period of 30 minutes.
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Monitored Reaction: Maintain the reflux with continuous stirring. Monitor the progress of the reaction by TLC every 30 minutes until the cinnamaldehyde spot has disappeared or is very faint.
-
Controlled Precipitation: After the reaction is complete, remove the heating source and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation. If precipitation is still incomplete, add a minimal amount of ice-cold water dropwise until precipitation is maximized.
-
Efficient Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Thorough Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Careful Drying: Dry the product under vacuum to a constant weight.
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Optimized Recrystallization: Recrystallize the product from a minimal amount of hot ethanol. Ensure slow cooling to obtain well-formed crystals and maximize recovery.
Visualizations
References
- 1. odinity.com [odinity.com]
- 2. Solved In order for the synthesis of semicarbazone | Chegg.com [chegg.com]
- 3. cheops-tsar.de [cheops-tsar.de]
- 4. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.eiu.edu [scholars.eiu.edu]
- 6. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
- 7. homework.study.com [homework.study.com]
Troubleshooting low yield in cinnamaldehyde semicarbazone condensation reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the cinnamaldehyde (B126680) semicarbazone condensation reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of cinnamaldehyde semicarbazone.
My reaction yield is significantly lower than expected. What are the common causes?
Low yields can result from several factors, ranging from the quality of the starting materials to the specific reaction conditions and purification methods. Common causes include:
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Suboptimal pH: The reaction is highly pH-sensitive. An incorrect pH can slow down or inhibit the reaction.
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Impure Reactants: The purity of cinnamaldehyde and semicarbazide (B1199961) hydrochloride is crucial.
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Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
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Inappropriate Temperature: The reaction temperature can affect the rate and equilibrium of the reaction.
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Side Reactions: The formation of unwanted byproducts can consume starting materials.
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Product Loss During Workup: Significant amounts of product can be lost during isolation and purification steps like recrystallization.[1][2]
What is the optimal pH for the reaction and how do I maintain it?
The optimal pH for semicarbazone formation is slightly acidic, typically in the range of 5 to 6.[3] A buffer system, such as one created with dibasic potassium phosphate (B84403), is often used to maintain the pH within the desired range.[4][5]
-
Why is pH so critical?
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If the solution is too acidic: The lone pair of electrons on the nitrogen of the semicarbazide will be protonated, making it non-nucleophilic and unable to attack the carbonyl carbon.
-
If the solution is too basic: There will not be enough acid to protonate the hydroxyl group in the intermediate, making the elimination of water (the rate-determining step) difficult.
-
How does the purity of cinnamaldehyde affect the yield?
Cinnamaldehyde can oxidize to cinnamic acid upon exposure to air. The presence of this impurity can interfere with the reaction and reduce the yield. It is recommended to use freshly distilled or purified cinnamaldehyde. The purity of the starting material can be checked by techniques like TLC, FTIR, and HPLC.[6]
What are the typical side products, and how can they be minimized?
Side reactions are less common for this specific condensation compared to others, but potential issues include:
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Self-condensation of Cinnamaldehyde: While less likely, it can occur under certain conditions.
-
Decomposition of Reactants or Products: At excessively high temperatures, the reactants or the semicarbazone product may decompose.
To minimize side reactions, ensure optimal pH and temperature control, and consider monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
My product seems to be an oil or won't crystallize. What should I do?
Difficulty in crystallization can indicate the presence of impurities.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.
-
Purification: If the product remains oily, consider an alternative purification method such as column chromatography before attempting recrystallization again with a different solvent system.
Could I be losing product during the purification step?
Yes, significant product loss can occur during recrystallization, especially if the incorrect solvent is used or if the product has some solubility in the cold solvent.[1][2] It is essential to choose a solvent system where the semicarbazone is soluble at high temperatures but poorly soluble at low temperatures. Ensure the solution is sufficiently cooled before filtration.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in the cinnamaldehyde semicarbazone condensation reaction.
Caption: Troubleshooting workflow for low yield.
Reaction Data
The following table summarizes key parameters for the cinnamaldehyde semicarbazone synthesis.
| Parameter | Recommended Value/Condition | Notes |
| pH | 5.0 - 6.2 | Critical for reaction success. Use of a buffer like sodium acetate or potassium phosphate is recommended.[3][4] |
| Reactant Ratio | ~1:1 molar ratio (Cinnamaldehyde:Semicarbazide) | A slight excess of semicarbazide can sometimes be used to drive the reaction to completion. |
| Temperature | Room temperature to boiling point of solvent (e.g., ethanol) | Higher temperatures can increase the reaction rate, but may also promote side reactions if not controlled.[8][9] |
| Solvent | Ethanol (B145695)/Water mixture | A common solvent system that facilitates the dissolution of reactants and precipitation of the product upon cooling.[8] |
Experimental Protocol
This protocol is a standard laboratory procedure for the synthesis of cinnamaldehyde semicarbazone.
Materials:
-
Semicarbazide hydrochloride (H₂NNHCONH₂·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Cinnamaldehyde (C₉H₈O)
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Ethanol (95% or absolute)
-
Deionized Water
Procedure: [8]
-
Prepare the Semicarbazide Solution: In a suitable flask, dissolve semicarbazide hydrochloride and sodium acetate trihydrate in a mixture of water and ethanol. For example, dissolve 7g of semicarbazide hydrochloride and 13g of sodium acetate trihydrate in 35 mL of water and 100 mL of ethanol.[8] The sodium acetate acts as a buffer to generate free semicarbazide and maintain the required pH.
-
Prepare the Cinnamaldehyde Solution: In a separate beaker, dissolve the cinnamaldehyde in ethanol. For instance, dissolve 6g of cinnamaldehyde in 35 mL of ethanol.[8]
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Reaction: Heat the semicarbazide solution to its boiling point with stirring. Once boiling, add the cinnamaldehyde solution dropwise to the mixture over a period of about 15 minutes.[8]
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Continue Reaction: After the addition is complete, continue to stir the reaction mixture at boiling point for another 30 minutes.[8]
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Precipitation: After 30 minutes, switch off the heating. Add approximately 160 mL of water dropwise over 15 minutes to the cooling mixture to induce precipitation of the product.[8]
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Cooling & Isolation: Cool the mixture to room temperature (around 20°C) and then continue to stir for an additional 5 minutes.[8] Collect the solid product by vacuum filtration.
-
Washing: Wash the collected precipitate twice with a cold 1:1 mixture of ethanol and water to remove unreacted starting materials and impurities.[8]
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Drying: Dry the purified product in a drying oven at an appropriate temperature (e.g., 105°C) to a constant mass.[8]
Reaction Pathway
The condensation reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: Cinnamaldehyde semicarbazone reaction pathway.
References
- 1. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
- 2. scholars.eiu.edu [scholars.eiu.edu]
- 3. scribd.com [scribd.com]
- 4. odinity.com [odinity.com]
- 5. Solved In order for the synthesis of semicarbazone | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cheops-tsar.de [cheops-tsar.de]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for cinnamaldehyde semicarbazone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of cinnamaldehyde (B126680) semicarbazone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key characterization data.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cinnamaldehyde semicarbazone, offering specific solutions to optimize your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to boiling and refluxed for a sufficient time (at least 30 minutes after the addition of cinnamaldehyde).[1]- Confirm the purity of starting materials (cinnamaldehyde and semicarbazide (B1199961) hydrochloride).- Check the pH of the reaction mixture; the condensation is typically carried out under mildly acidic to neutral conditions, often buffered with sodium acetate (B1210297).[1] |
| Side reactions. | - The formation of side products can be minimized by controlling the reaction temperature and the rate of addition of reactants.[2]- Slow, dropwise addition of the cinnamaldehyde solution can prevent polymerization or self-condensation.[1] | |
| Loss of product during workup. | - Ensure complete precipitation of the product by cooling the reaction mixture thoroughly and adding a sufficient amount of water.[1]- Wash the precipitate with a cold solvent mixture (e.g., water-ethanol) to minimize dissolution of the product.[1] | |
| Product is Oily or Fails to Solidify | Presence of unreacted cinnamaldehyde. | - Cinnamaldehyde is an oil at room temperature. Incomplete reaction will result in an oily product. Extend the reaction time or gently reheat the mixture.- Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695).[3] |
| Impurities from starting materials or side products. | - Recrystallization is a crucial step to obtain a pure, crystalline product.[3]- Wash the crude product thoroughly to remove soluble impurities. | |
| Melting Point of the Product is Low and/or Broad | Presence of impurities. | - This is a strong indicator of an impure product. Multiple recrystallizations may be necessary to achieve a sharp melting point.- Ensure the product is completely dry before measuring the melting point. |
| Discolored Product (e.g., yellow or brown) | Air oxidation of cinnamaldehyde. | - Use freshly distilled or high-purity cinnamaldehyde.- Carry out the reaction under an inert atmosphere (e.g., nitrogen) if excessive discoloration is observed. |
| Impurities in the starting materials. | - Ensure the quality of semicarbazide hydrochloride and sodium acetate. | |
| Inconsistent Spectroscopic Data (NMR, IR) | Presence of geometric isomers (cis/trans). | - The synthesis can sometimes result in a mixture of isomers, which can complicate NMR spectra.[3][4] Purification by column chromatography may be required for separation.- The presence of unreacted starting materials or byproducts will also lead to extraneous peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of cinnamaldehyde semicarbazone?
A1: The synthesis involves a condensation reaction between cinnamaldehyde and semicarbazide. The aldehyde group of cinnamaldehyde reacts with the primary amine group of semicarbazide to form a semicarbazone, which is a type of imine.[5][6]
Q2: Why is sodium acetate used in the reaction?
A2: Semicarbazide is typically used as its hydrochloride salt (semicarbazide hydrochloride). Sodium acetate acts as a base to neutralize the hydrochloric acid, liberating the free semicarbazide nucleophile which can then react with the cinnamaldehyde. It also helps to buffer the reaction medium.[1]
Q3: What is the expected yield for this synthesis?
A3: Yields can vary depending on the specific conditions and scale of the reaction. While optimized lab-scale syntheses can achieve high yields, some reported syntheses have cumulative yields ranging from 15% to 52%, particularly when multiple steps are involved.[3] Recrystallization, while necessary for purity, can also contribute to a lower final yield.[3]
Q4: How can I confirm the identity and purity of my synthesized cinnamaldehyde semicarbazone?
A4: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[4]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for C=O, N-H, C=N, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.[3][4]
-
UV-Vis Spectroscopy: Cinnamaldehyde semicarbazone exhibits characteristic absorption bands.[3][4]
Q5: What are some common solvents for the recrystallization of cinnamaldehyde semicarbazone?
A5: Ethanol or a mixture of ethanol and water is commonly used for recrystallization.[1]
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of cinnamaldehyde semicarbazone.
Materials:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate trihydrate
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve semicarbazide hydrochloride and sodium acetate trihydrate in a mixture of water and ethanol.[1]
-
Heat the mixture to its boiling point with stirring.[1]
-
In a separate beaker, dissolve cinnamaldehyde in ethanol.
-
Add the cinnamaldehyde solution dropwise to the boiling semicarbazide solution over a period of 15 minutes.[1]
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes.[1]
-
After the reflux period, add water dropwise to the hot solution until the mixture becomes cloudy, indicating the onset of precipitation.
-
Turn off the heat and allow the mixture to cool to room temperature, and then cool further in an ice bath to ensure complete precipitation.[1]
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Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate twice with a cold 1:1 mixture of water and ethanol.[1]
-
Squeeze the product firmly to remove excess solvent and then dry it in a drying oven at an appropriate temperature (e.g., 105°C) to a constant mass.[1]
-
Purify the crude product by recrystallization from ethanol if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O | [7] |
| Molecular Weight | 189.21 g/mol | [7] |
| Appearance | Crystalline solid | [5] |
| UV-Vis Absorption Maxima | ~220-230 nm and ~300 nm (in 1:1 dichloromethane:acetonitrile) | [3][4] |
Note: Melting points can vary slightly based on purity.
Visualizations
Caption: Experimental workflow for cinnamaldehyde semicarbazone synthesis.
References
- 1. cheops-tsar.de [cheops-tsar.de]
- 2. benchchem.com [benchchem.com]
- 3. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
- 4. scholars.eiu.edu [scholars.eiu.edu]
- 5. Semicarbazone - Wikipedia [en.wikipedia.org]
- 6. Semicarbazone formation [quimicaorganica.org]
- 7. Cinnamaldehyde, semicarbazone | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cinnamaldehyde Semicarbazone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the purification of cinnamaldehyde (B126680) semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying cinnamaldehyde semicarbazone?
A1: The most prevalent and effective method for purifying cinnamaldehyde semicarbazone is recrystallization. This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[1][2]
Q2: What are the potential impurities in my cinnamaldehyde semicarbazone sample?
A2: Impurities can arise from unreacted starting materials, such as cinnamaldehyde and semicarbazide (B1199961) hydrochloride, or from side products formed during the synthesis. Potential impurities in commercial semicarbazide include urea, carbamide residues, and hydrazides.[3] Cis-trans isomerization of the cinnamaldehyde moiety can also occur.[2]
Q3: How can I assess the purity of my purified cinnamaldehyde semicarbazone?
A3: The purity of your compound can be determined using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[1][4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopy (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.[2]
Troubleshooting Guide
Issue 1: The cinnamaldehyde semicarbazone fails to crystallize upon cooling.
| Possible Cause | Solution |
| Solution is not supersaturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1] |
| Cooling is too rapid, preventing crystal nucleation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Presence of impurities inhibiting crystallization. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure cinnamaldehyde semicarbazone.[1][5][6][7] |
Issue 2: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The boiling point of the recrystallization solvent is higher than the melting point of the cinnamaldehyde semicarbazone. | Select a lower-boiling solvent or use a mixed solvent system to lower the overall boiling point. |
| The compound is precipitating too quickly at a temperature above its melting point due to high supersaturation. | Reheat the solution to redissolve the oil and add a small amount of additional solvent to decrease the saturation. Allow for slower cooling.[8][9] |
| Significant amount of impurities are present, depressing the melting point. | Attempt to remove impurities by washing the crude product or by performing a preliminary purification step like column chromatography if necessary.[10] Oiling out can sometimes be addressed by using a different solvent where the solubility of the impurities is higher.[11][12][13] |
Issue 3: The yield of purified cinnamaldehyde semicarbazone is low.
| Possible Cause | Solution |
| Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][5] You can attempt to recover more product from the mother liquor by concentrating it and cooling for a second crop of crystals. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Premature crystallization occurred during hot filtration. | Preheat the funnel and filter paper before filtration to prevent the product from crystallizing out. Use a slight excess of hot solvent to keep the product dissolved.[14] |
Experimental Protocols
Protocol 1: Recrystallization of Cinnamaldehyde Semicarbazone from a Single Solvent (Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude cinnamaldehyde semicarbazone. Add a minimal amount of ethanol (B145695) and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Recrystallization of Cinnamaldehyde Semicarbazone from a Mixed Solvent System (Ethanol-Water)
-
Dissolution: Dissolve the crude cinnamaldehyde semicarbazone in a minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals.
Data Presentation
Table 1: Solvent Selection for Recrystallization of Semicarbazones
| Solvent | Suitability | Notes |
| Ethanol | Good | Often used for single-solvent recrystallization of semicarbazones.[15][16] |
| Ethanol/Water | Good | A common mixed-solvent system where water acts as the anti-solvent.[17] |
| Chloroform/Ether | Potentially Suitable | Mentioned as possible solvents for cinnamaldehyde recrystallization, but care must be taken due to their volatility and potential health hazards.[18] |
| DMF/Water or DMSO/Water | Potentially Suitable | Can be used for compounds that are difficult to dissolve in common alcohols.[19] |
Table 2: Purity Assessment by Melting Point
| Compound | Literature Melting Point (°C) | Observed Melting Point (°C) | Purity Indication |
| Cinnamaldehyde Semicarbazone | 215 | 213-215 | High Purity |
| Cinnamaldehyde Semicarbazone | 215 | 205-212 | Impure (Broad and depressed range) |
Note: The literature melting point for cinnamaldehyde semicarbazone can vary slightly depending on the source.
Visualizations
Caption: Workflow for single solvent recrystallization.
Caption: Decision tree for troubleshooting crystallization failure.
References
- 1. benchchem.com [benchchem.com]
- 2. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
- 3. veeprho.com [veeprho.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemedx.org [chemedx.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. jetir.org [jetir.org]
- 16. ijnrd.org [ijnrd.org]
- 17. cheops-tsar.de [cheops-tsar.de]
- 18. homework.study.com [homework.study.com]
- 19. CN105017197A - Semicarbazone compound preparation method and application in biomedicine - Google Patents [patents.google.com]
Preventing degradation of cinnamaldehyde semicarbazone during storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of cinnamaldehyde (B126680) semicarbazone during storage.
Frequently Asked Questions (FAQs)
Q1: I've observed a change in the physical appearance of my solid cinnamaldehyde semicarbazone (e.g., color change from white/pale yellow to a more intense yellow or brown). What is the likely cause?
A1: A noticeable color change in solid cinnamaldehyde semicarbazone often indicates degradation. The two most probable causes are oxidation and photodegradation. The extended conjugated system in the cinnamaldehyde moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1][2] Photodegradation can occur if the compound is exposed to UV or visible light, leading to isomerization or other photochemical reactions.[3][4]
Q2: My cinnamaldehyde semicarbazone solution has become cloudy or has formed a precipitate. What could be happening?
A2: Cloudiness or precipitation in a solution of cinnamaldehyde semicarbazone can be due to several factors:
-
Hydrolysis: If the solvent contains water, the semicarbazone can hydrolyze back to cinnamaldehyde and semicarbazide, especially if the solution is acidic or basic.[5][6] Cinnamaldehyde itself has low water solubility and may precipitate out.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the solute beyond its solubility limit, causing it to precipitate.
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
Q3: I'm seeing a new peak in the HPLC chromatogram of my stored cinnamaldehyde semicarbazone sample. What could this impurity be?
A3: The appearance of a new peak in the HPLC chromatogram is a clear indicator of degradation. Based on the structure of cinnamaldehyde semicarbazone, potential degradation products include:
-
Cinnamic acid: Formed from the oxidation of the aldehyde group if hydrolysis occurs first.
-
Cinnamaldehyde: Resulting from the hydrolysis of the semicarbazone linkage.[5]
-
Oxidative degradation products: The double bond in the cinnamaldehyde portion is susceptible to oxidation.
-
Photodegradation products: Isomers or other photoproducts can form upon exposure to light.
Q4: What are the optimal storage conditions to ensure the long-term stability of cinnamaldehyde semicarbazone?
A4: To minimize degradation, cinnamaldehyde semicarbazone should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended (2-8 °C). Avoid high temperatures as they can accelerate both hydrolysis and oxidation.[1]
-
Light: Protect from light by using amber vials or storing in a dark place.[1][3]
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Container: Use well-sealed containers to prevent moisture ingress and solvent evaporation (for solutions).
Troubleshooting Guides
Issue 1: Unexpected Degradation in Solid State
| Symptom | Possible Cause | Troubleshooting Steps |
| Color Change | Oxidation, Photodegradation | 1. Ensure the container is tightly sealed and opaque. 2. Store at a reduced temperature (e.g., 2-8 °C). 3. For sensitive applications, purge the container with an inert gas before sealing. |
| Clumping/Change in Texture | Moisture Absorption | 1. Store in a desiccator. 2. Ensure the storage container is airtight. |
Issue 2: Instability in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of Precipitate | Hydrolysis, Decreased Solubility | 1. Use anhydrous solvents. 2. Buffer the solution to a neutral pH if aqueous solvents are necessary. 3. Store at a constant, appropriate temperature. |
| Decrease in Purity (New HPLC Peaks) | Hydrolysis, Oxidation | 1. Prepare solutions fresh. 2. If storage is necessary, store at low temperatures (-20 °C or -80 °C). 3. Degas solvents to remove dissolved oxygen. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for cinnamaldehyde semicarbazone under various storage conditions. This data is illustrative to highlight the impact of different factors on stability.
| Condition | Temperature | Atmosphere | Light Exposure | Purity after 3 Months (%) | Major Degradant(s) |
| 1 | 25 °C | Air | Ambient Light | 85.2 | Cinnamaldehyde, Oxidized Products |
| 2 | 25 °C | Air | Dark | 92.5 | Cinnamaldehyde, Oxidized Products |
| 3 | 4 °C | Air | Dark | 98.1 | Minor Cinnamaldehyde |
| 4 | 4 °C | Nitrogen | Dark | >99.5 | Not Detected |
| 5 | 40 °C (Accelerated) | Air | Dark | 75.8 | Cinnamaldehyde, Oxidized Products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the cinnamaldehyde semicarbazone to identify potential degradation products and pathways.[7][8]
-
Acid Hydrolysis:
-
Dissolve cinnamaldehyde semicarbazone in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Add an equal volume of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Dissolve cinnamaldehyde semicarbazone in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve cinnamaldehyde semicarbazone in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid cinnamaldehyde semicarbazone in an oven at 80 °C for 48 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of cinnamaldehyde semicarbazone to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Analyze by HPLC at appropriate time points.
-
Protocol 2: Stability-Indicating HPLC Method
A reverse-phase HPLC method is suitable for monitoring the stability of cinnamaldehyde semicarbazone.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient.
-
Detector: UV at an appropriate wavelength (e.g., 300 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Potential degradation pathways of cinnamaldehyde semicarbazone.
Caption: Workflow for troubleshooting cinnamaldehyde semicarbazone instability.
Caption: Decision-making for optimal storage conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. acdlabs.com [acdlabs.com]
Addressing challenges in the characterization of cinnamaldehyde semicarbazone
Welcome to the technical support center for the characterization of cinnamaldehyde (B126680) semicarbazone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, and analysis of cinnamaldehyde semicarbazone.
Synthesis and Purification
Q1: Why is the yield of my cinnamaldehyde semicarbazone synthesis consistently low?
A1: Low yields are a common challenge and can be attributed to several factors. The synthesis, often a condensation reaction, can result in mixtures of cis/trans isomers which may be difficult to separate.[1][2] Significant product loss can also occur during the recrystallization step, which is necessary for purification.[1] Furthermore, side reactions or incomplete conversion of starting materials can reduce the overall yield.[2]
Q2: My final product appears impure. What are the likely contaminants?
A2: Impurities can originate from the starting materials or the reaction itself. Common contaminants include unreacted cinnamaldehyde or semicarbazide (B1199961) hydrochloride. The synthesis process may also produce side-products.[2] If cinnamaldehyde is old or has been improperly stored, it may contain oxidation products like cinnamic acid, which can carry through the synthesis.[3][4]
Q3: How can I improve the purity of my synthesized product?
A3: Recrystallization is the most common method for purifying the final product.[1] The choice of solvent is critical for effective purification. Ethanol (B145695) or ethanol-water mixtures are frequently used.[5][6] It is essential to ensure the starting cinnamaldehyde is pure, as impurities can be difficult to remove later. Consider distilling commercial cinnamaldehyde if its purity is questionable.
Spectroscopic Characterization
Q4: My ¹H NMR spectrum shows more peaks than expected. What is the cause?
A4: The presence of unexpected peaks in the NMR spectrum often points to a mixture of cis and trans isomers, which have distinct chemical shifts.[2] Other possibilities include residual solvents from purification (e.g., ethanol, ethyl acetate) or the presence of impurities as discussed in Q2.
Q5: What are the key characteristic peaks I should look for in the FT-IR spectrum?
A5: The formation of the semicarbazone can be confirmed by the appearance of specific peaks. Key vibrational bands include the C=N (imine) stretching, typically observed in the 1560-1600 cm⁻¹ range, and the N-H stretching of the amide group.[7] The disappearance of the strong C=O aldehyde peak from cinnamaldehyde (around 1680 cm⁻¹) and the appearance of the amide C=O stretch are also key indicators.
Q6: My UV-Vis spectrum shows two major absorption bands. What do they represent?
A6: Cinnamaldehyde semicarbazone and its derivatives typically exhibit two main absorption bands. One band is usually observed in the 220-230 nm region, while a second, stronger band appears at or above 300 nm.[1] These absorptions are due to π→π* electronic transitions within the conjugated system of the molecule.[7]
Physicochemical Properties
Q7: I'm having trouble dissolving the compound for analysis. What are the recommended solvents?
A7: Cinnamaldehyde itself is soluble in organic solvents like ethanol, ether, and chloroform (B151607) but has limited solubility in water.[8] Cinnamaldehyde semicarbazone is often crystalline and may require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for complete dissolution, particularly for NMR analysis or growing single crystals.[9] For UV-Vis spectroscopy, a 1:1 mixture of dichloromethane (B109758) and acetonitrile (B52724) has been used.[1]
Q8: Can cinnamaldehyde semicarbazone exist in different crystalline forms?
A8: Yes, semicarbazones are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms.[10][11] These polymorphs can have different physical properties, including melting point, solubility, and stability. It is crucial to control crystallization conditions (solvent, temperature, evaporation rate) to ensure consistency between batches.
Q9: How stable is the compound? Are there specific storage conditions I should follow?
A9: The precursor, cinnamaldehyde, is susceptible to oxidation in the presence of air and light, which can lead to the formation of cinnamic acid.[12] While the semicarbazone derivative is generally more stable, it is good practice to store it in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of cinnamaldehyde semicarbazone and related compounds.
Table 1: Spectroscopic Characterization Data
| Technique | Parameter | Typical Value/Range | Reference |
| UV-Vis | λmax 1 | 220 - 230 nm | [1] |
| λmax 2 | ~300 - 330 nm | [1] | |
| FT-IR | C=N Stretch (Imine) | 1560 - 1597 cm⁻¹ | [7] |
| N-H Stretch | ~3100 - 3500 cm⁻¹ | [9] | |
| C=O Stretch (Amide) | ~1650 - 1690 cm⁻¹ | [9] | |
| ¹H NMR | -CH=N- Proton | δ ~7.5 - 8.5 ppm | [1][2] |
| Aromatic Protons | δ ~7.0 - 7.6 ppm | [1][2] | |
| -NH₂ Protons | δ ~6.0 - 7.0 ppm | [1][2] |
Table 2: Thermal Analysis Data
| Technique | Parameter | Reported Value | Notes |
| TGA | Onset of Decomposition | Varies; typically > 200 °C | The thermal stability can be influenced by crystalline form and purity.[9][13] |
| DSC | Melting Point | Varies with purity/polymorph | Can be used to assess purity and identify polymorphic transitions.[14][15] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of Cinnamaldehyde Semicarbazone
This protocol is a generalized procedure based on common laboratory methods.[5][6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve semicarbazide hydrochloride and an equivalent amount of sodium acetate (B1210297) trihydrate in a mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux with stirring.
-
Addition: While refluxing, add a solution of cinnamaldehyde dissolved in ethanol dropwise over 15 minutes.
-
Completion: Continue stirring at reflux for an additional 30-60 minutes.
-
Precipitation: Slowly add water to the reaction mixture until a precipitate forms.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a cold ethanol/water mixture and then with cold water to remove unreacted starting materials and salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Workflow Diagrams
The following diagrams illustrate key experimental and logical processes.
Caption: A typical workflow for the synthesis and purification of cinnamaldehyde semicarbazone.
Caption: Logical workflow for the comprehensive characterization of the synthesized product.
Caption: A logical flowchart for troubleshooting and identifying the source of impurities.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This serves as a template for developing an HPLC method for purity assessment.
-
System: A standard HPLC system with a UV detector is suitable.[16]
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water. An isocratic method (e.g., 60:40 Acetonitrile:Water) or a gradient may be required to resolve impurities.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the main absorbance band (e.g., ~310 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of ~0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample. The purity can be estimated by the area percentage of the main peak in the resulting chromatogram.
Protocol 3: Thermal Analysis (TGA/DSC)
This protocol outlines the general procedure for assessing thermal stability.[15][18]
-
Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Place 3-5 mg of the finely ground sample into an aluminum or ceramic pan.
-
TGA Method:
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Analysis: Analyze the resulting thermogram for the onset temperature of mass loss, which indicates the beginning of thermal decomposition.[19]
-
-
DSC Method:
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at 10 °C/min.
-
Analysis: Analyze the heat flow curve for endothermic peaks (melting, polymorphic transitions) or exothermic peaks (crystallization, decomposition).[19]
-
References
- 1. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]
- 2. scholars.eiu.edu [scholars.eiu.edu]
- 3. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cheops-tsar.de [cheops-tsar.de]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Interplay between Polymorphism and Isostructurality in the 2-Fur- and 2-Thenaldehyde Semi- and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interplay between Polymorphism and Isostructurality in the 2-Fur- and 2-Thenaldehyde Semi- and Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 13. scihorizon.com [scihorizon.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 16. Analytical chromatography techniques (HPLC, GC) | Mikrobiologie und Biotechnologie [imw.bio.uni-mainz.de]
- 17. High-performance liquid chromatographic determination of cinnamaldehyde - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
Side reactions to avoid in the synthesis of cinnamaldehyde semicarbazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cinnamaldehyde (B126680) semicarbazone. Our aim is to help you identify and mitigate potential side reactions, optimize your experimental setup, and ensure the highest possible yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of cinnamaldehyde semicarbazone?
The synthesis of cinnamaldehyde semicarbazone is a condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride. The reaction typically takes place in the presence of a base, such as sodium acetate (B1210297), which deprotonates the semicarbazide hydrochloride to generate the free semicarbazide nucleophile. The nucleophilic nitrogen of the semicarbazide then attacks the electrophilic carbonyl carbon of the cinnamaldehyde, followed by dehydration to yield the cinnamaldehyde semicarbazone.
Q2: What are the most common side reactions to be aware of during this synthesis?
The most prevalent side reactions include:
-
Cis-Trans Isomerization: Cinnamaldehyde exists as cis and trans isomers. The desired product is typically the trans-isomer, but isomerization can occur, leading to a mixture of products that can be difficult to separate.[1]
-
Michael Addition: As an α,β-unsaturated aldehyde, cinnamaldehyde is susceptible to Michael addition. The nucleophilic semicarbazide can attack the β-carbon of the cinnamaldehyde, leading to the formation of an undesired adduct. This is more likely to occur under strongly basic conditions.
-
Self-Condensation of Cinnamaldehyde: Under basic conditions, cinnamaldehyde can undergo self-condensation (an aldol-type reaction) to form polymeric byproducts, which can complicate purification and reduce the yield of the desired semicarbazone.
-
Hydrolysis of the Product: Semicarbazones can be susceptible to hydrolysis back to the starting aldehyde and semicarbazide, especially under acidic conditions and with prolonged exposure to water.
Q3: How does pH affect the reaction and the formation of side products?
The pH of the reaction medium is a critical parameter. The reaction is typically carried out in a slightly acidic to neutral medium (pH 4-6).
-
Low pH (acidic): While acid catalyzes the dehydration step, a very low pH will protonate the semicarbazide, rendering it non-nucleophilic and thus inhibiting the initial addition step.
-
High pH (basic): A high pH increases the concentration of the free semicarbazide, which can favor the reaction rate. However, strongly basic conditions can also promote side reactions like the Michael addition and the self-condensation of cinnamaldehyde.
Q4: What is the impact of temperature on the synthesis?
Temperature control is crucial for a successful synthesis. Generally, the reaction is performed at room temperature or with gentle heating.
-
Low Temperature: Running the reaction at a lower temperature, such as in an ice bath, can help to minimize side reactions, particularly the Michael addition.
-
High Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts and potentially lead to the degradation of the product.
Q5: How can I purify the final product effectively?
Recrystallization is the most common and effective method for purifying cinnamaldehyde semicarbazone.[1] A suitable solvent system, often an ethanol-water mixture, is used to dissolve the crude product at an elevated temperature, and upon cooling, the purified semicarbazone crystallizes out, leaving impurities in the mother liquor. However, it's important to note that recrystallization can sometimes lead to lower yields.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during recrystallization. 3. Occurrence of side reactions (Michael addition, self-condensation). 4. Incorrect stoichiometry of reactants. | 1. Increase the reaction time or gently heat the mixture. 2. Minimize the amount of solvent used for recrystallization and ensure complete precipitation by cooling in an ice bath. 3. Control the pH to be slightly acidic to neutral. Run the reaction at a lower temperature. 4. Ensure accurate measurement of all reactants. |
| Product is an oil or fails to crystallize | 1. Presence of impurities, particularly unreacted cinnamaldehyde or byproducts. 2. Insufficient cooling during recrystallization. | 1. Attempt to purify a small sample by column chromatography to isolate the product. Scratch the inside of the flask with a glass rod to induce crystallization. 2. Ensure the solution is thoroughly cooled in an ice bath for an extended period. |
| Broad melting point range of the final product | 1. Presence of impurities. 2. Mixture of cis and trans isomers. | 1. Recrystallize the product again from a suitable solvent. 2. Attempt separation of isomers by column chromatography, although this can be challenging. Characterize the product mixture using NMR. |
| Presence of unexpected peaks in NMR or IR spectra | 1. Formation of Michael adduct. 2. Formation of cinnamaldehyde self-condensation products. 3. Residual starting materials. | 1. Re-evaluate the reaction conditions, particularly the basicity. Lowering the temperature and using a milder base can help. 2. Ensure that the cinnamaldehyde is added slowly to the reaction mixture to avoid localized high concentrations. 3. Improve the purification process, for instance, by washing the crude product thoroughly before recrystallization. |
Experimental Protocol: Synthesis of Cinnamaldehyde Semicarbazone
This protocol provides a detailed methodology for the synthesis of cinnamaldehyde semicarbazone.
Materials:
-
Cinnamaldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate trihydrate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate trihydrate (1.36 g, 10 mmol) in deionized water (10 mL).
-
In a separate beaker, dissolve cinnamaldehyde (1.32 g, 10 mmol) in ethanol (10 mL).
-
Add the ethanolic solution of cinnamaldehyde dropwise to the aqueous solution of semicarbazide hydrochloride and sodium acetate with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature. The formation of a precipitate should be observed.
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure cinnamaldehyde semicarbazone.
-
Dry the purified crystals in a desiccator and determine the yield and melting point.
-
Characterize the product using analytical techniques such as NMR and IR spectroscopy to confirm its identity and purity.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.
Caption: Main reaction pathway for the synthesis of cinnamaldehyde semicarbazone and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of cinnamaldehyde semicarbazone.
References
Technical Support Center: Enhancing the In Vivo Stability of Cinnamaldehyde Semicarbazone
Welcome to the technical support center for researchers working with cinnamaldehyde (B126680) semicarbazone. This resource provides essential information, troubleshooting guides, and detailed protocols to help you navigate the challenges of using this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for cinnamaldehyde semicarbazone in in vivo applications?
A1: The primary stability concern for cinnamaldehyde semicarbazone stems from the inherent instability of its parent compound, cinnamaldehyde. In biological systems, cinnamaldehyde semicarbazone can be susceptible to:
-
Hydrolysis: The semicarbazone bond is susceptible to hydrolysis, particularly in the acidic environment of the stomach, which can lead to the release of free cinnamaldehyde.
-
Oxidation: The aldehyde group in the parent cinnamaldehyde is prone to oxidation, forming cinnamic acid.[1] This suggests that if the semicarbazone releases cinnamaldehyde, the resulting aldehyde will be rapidly oxidized.
-
Metabolism: Cinnamaldehyde can be metabolized in the body to cinnamyl alcohol and subsequently to cinnamic acid.[1]
These degradation pathways can reduce the bioavailability and therapeutic efficacy of the parent compound.
Q2: How can I improve the stability and bioavailability of cinnamaldehyde semicarbazone for my in vivo experiments?
A2: Several formulation strategies that have been successful for improving the stability and bioavailability of cinnamaldehyde can be adapted for its semicarbazone derivative. These include:
-
Microencapsulation: Encapsulating the compound in protective shells, such as β-cyclodextrins, can shield it from the harsh environment of the gastrointestinal tract and provide sustained release.[2]
-
Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate lipophilic compounds like cinnamaldehyde and its derivatives, enhancing their oral bioavailability.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve the solubility and absorption of the compound.[1]
-
Microemulsions: Similar to SEDDS, microemulsions can increase the absorption and relative bioavailability of the compound.[1]
Q3: What analytical methods are suitable for assessing the stability of cinnamaldehyde semicarbazone?
A3: To assess the stability of cinnamaldehyde semicarbazone, you will need to quantify the parent compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[3] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure cinnamaldehyde and its metabolites.[1] Spectroscopic methods like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for rapid and non-destructive analysis of the compound's integrity.[4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low plasma concentration of cinnamaldehyde semicarbazone after oral administration. | Poor stability in gastric fluid leading to hydrolysis. | 1. Administer the compound with an enteric-coated formulation to protect it from stomach acid. 2. Co-administer with a proton pump inhibitor to increase gastric pH. 3. Utilize a microencapsulation or nanoparticle-based delivery system.[1][2] |
| Poor absorption from the gastrointestinal tract. | 1. Formulate the compound in a lipid-based delivery system like SEDDS or a microemulsion to improve solubility and absorption.[1] 2. Investigate the use of permeation enhancers. | |
| High variability in experimental results between subjects. | Inconsistent degradation of the compound due to individual physiological differences (e.g., gastric pH, metabolic rate). | 1. Standardize the feeding state of the animals (e.g., fasted vs. fed) as this can affect gastric pH and emptying time. 2. Increase the sample size to improve statistical power. 3. Consider a parenteral route of administration (e.g., intravenous) to bypass the gastrointestinal tract if the experimental design allows. |
| Detection of significant amounts of cinnamic acid or cinnamyl alcohol in plasma. | Degradation of the semicarbazone to cinnamaldehyde, followed by metabolism. | 1. This confirms the instability of the parent compound. Focus on formulation strategies to protect the semicarbazone from initial degradation. 2. Quantify the metabolites to understand the pharmacokinetic profile of the administered compound. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Simulated Gastric and Intestinal Fluids
This protocol outlines a method to evaluate the stability of cinnamaldehyde semicarbazone in simulated biological fluids.
Materials:
-
Cinnamaldehyde semicarbazone
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water and acetonitrile (mobile phase)
-
Incubator/shaker
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of cinnamaldehyde semicarbazone in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Incubation:
-
Add a small aliquot of the stock solution to pre-warmed SGF and SIF to achieve a final concentration of 10 µg/mL.
-
Incubate the solutions at 37°C with gentle shaking.
-
-
Sampling:
-
Withdraw samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Monitor the elution of cinnamaldehyde semicarbazone and any potential degradation products (e.g., cinnamaldehyde) using a UV detector at an appropriate wavelength (e.g., around 300-320 nm).
-
-
Data Analysis:
-
Calculate the percentage of cinnamaldehyde semicarbazone remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Protocol 2: Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for assessing the in vivo stability and pharmacokinetics of a cinnamaldehyde semicarbazone formulation.
Materials:
-
Cinnamaldehyde semicarbazone formulation (e.g., aqueous suspension, encapsulated, or in a lipid-based system)
-
Rodent model (e.g., rats or mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
Centrifuge
-
Analytical method for quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer the cinnamaldehyde semicarbazone formulation to the animals via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of cinnamaldehyde semicarbazone and its major metabolites (cinnamaldehyde, cinnamyl alcohol, cinnamic acid) in plasma.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the analyte versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Visualizations
Caption: Potential in vivo degradation and metabolic pathways of cinnamaldehyde semicarbazone.
Caption: A logical workflow for the development and testing of stabilized cinnamaldehyde semicarbazone formulations.
References
- 1. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde microcapsules enhance bioavailability and regulate intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scaling the Synthesis of Cinnamaldehyde Semicarbazone
Welcome to the technical support center for the synthesis of cinnamaldehyde (B126680) semicarbazone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for scaling up this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of cinnamaldehyde semicarbazone?
The synthesis involves the condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride in the presence of a base, typically sodium acetate (B1210297). The semicarbazide acts as a nucleophile, attacking the carbonyl carbon of the cinnamaldehyde, followed by dehydration to form the semicarbazone.
Q2: My yield of cinnamaldehyde semicarbazone is consistently low. What are the potential causes?
Low yields can arise from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. Side reactions, such as the self-condensation of cinnamaldehyde or decomposition of the semicarbazide at elevated temperatures, can also reduce the yield. Additionally, product loss during workup and purification, particularly through recrystallization, can significantly impact the final yield.
Q3: I am observing impurities in my final product. What are the likely side products and how can I minimize them?
Common impurities can include unreacted cinnamaldehyde and semicarbazide. The formation of stereoisomers (cis/trans) of the cinnamaldehyde can also lead to a mixture of products. To minimize these, ensure the purity of your starting materials and optimize the reaction conditions to favor the formation of the desired product. Careful control of temperature and reaction time is crucial.
Q4: What are the key safety precautions to consider during this synthesis?
Semicarbazide hydrochloride is hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Cinnamaldehyde can be a skin and respiratory irritant. The reaction should be carried out in a well-ventilated fume hood. When scaling up, be mindful of the potential for exothermic reactions and have appropriate cooling measures in place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider extending the reaction time or moderately increasing the temperature. |
| Product loss during workup. | - Optimize the recrystallization solvent system to maximize product precipitation while leaving impurities in solution. - Ensure complete transfer of the product at each step. | |
| Side reactions. | - Control the reaction temperature to minimize decomposition of reactants. - Ensure slow and controlled addition of reagents. | |
| Product Contamination | Presence of starting materials. | - Ensure the correct stoichiometry of reactants. - Extend the reaction time if TLC shows the presence of starting materials. - Optimize the purification process, potentially including multiple recrystallizations. |
| Formation of colored impurities. | - This may indicate degradation of cinnamaldehyde. Use freshly distilled cinnamaldehyde. - Protect the reaction mixture from light if necessary. | |
| Difficulty with Product Isolation/Crystallization | Product is oily or does not precipitate. | - Ensure the correct solvent and temperature for crystallization. - Try seeding the solution with a small crystal of the pure product. - Consider using a different solvent system for precipitation. |
| Slow filtration. | - This may be due to very fine crystals. Allow the crystals to grow larger by cooling the solution more slowly. - Use a larger filter funnel or apply a vacuum. |
Experimental Protocols
Lab-Scale Synthesis (500 mL Flask)
This protocol is adapted from a standard laboratory procedure.[1]
Materials:
-
Cinnamaldehyde: 6 g
-
Semicarbazide hydrochloride: 7 g[1]
-
Sodium acetate trihydrate: 13 g
-
Ethanol (95%): 135 mL
-
Water: 195 mL
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Stirring mechanism
-
Dropping funnel
-
Heating mantle
Procedure:
-
In the 500 mL flask, combine 35 mL of water and 100 mL of ethanol.[1]
-
With stirring, add 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate.[1]
-
Heat the mixture to boiling and maintain for 15 minutes.[1]
-
In a separate beaker, dissolve 6 g of cinnamaldehyde in 35 mL of ethanol.
-
Add the cinnamaldehyde solution dropwise to the boiling reaction mixture over a period of 15 minutes.[1]
-
Continue stirring at boiling point for another 30 minutes.[1]
-
After 30 minutes, add 160 mL of water dropwise over 15 minutes.[1]
-
Turn off the heat and allow the mixture to cool to room temperature, then cool further in an ice bath to approximately 20°C.[1]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid residue twice with 30 mL of a 1:1 water/ethanol mixture.[1]
-
Dry the product in an oven at 105°C to a constant mass.[1]
Considerations for Scale-Up
Scaling up this synthesis requires careful consideration of several factors to maintain yield and purity.
| Parameter | Lab-Scale (500 mL) | Pilot-Scale (Example) | Key Considerations for Scale-Up |
| Batch Size | 6 g Cinnamaldehyde | 600 g Cinnamaldehyde | Direct linear scaling is a starting point, but optimization is necessary. |
| Reaction Vessel | 500 mL Flask | 50 L Reactor | Ensure adequate mixing and heat transfer capabilities for the larger volume. |
| Reagent Addition | Dropwise via funnel | Controlled pumping | The rate of addition becomes more critical to control temperature and minimize side reactions. |
| Heating/Cooling | Heating mantle/Ice bath | Jacketed reactor with thermal fluid | Surface area to volume ratio decreases, making heat management crucial. Monitor internal temperature closely. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure efficient mixing to maintain homogeneity and facilitate heat transfer. Baffles may be necessary. |
| Workup | Vacuum filtration | Centrifuge or larger filtration unit | Handling larger volumes of solids and liquids requires appropriate equipment. |
| Drying | Oven | Vacuum dryer or agitated dryer | Efficient drying of larger quantities is important to prevent decomposition and solvent residue. |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of cinnamaldehyde semicarbazone.
Caption: Key stages in the synthesis of cinnamaldehyde semicarbazone.
Troubleshooting Logic
This diagram provides a logical flow for diagnosing and resolving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Cinnamaldehyde Semicarbazone and Cinnamaldehyde Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, has long been recognized for its diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] To enhance its biological activity and create more stable derivatives, medicinal chemists have synthesized various analogues, with semicarbazones and thiosemicarbazones being prominent examples. These derivatives are formed by the condensation of cinnamaldehyde with semicarbazide (B1199961) and thiosemicarbazide, respectively.[3] While both classes of compounds are known to possess a wide range of biological activities, a direct comparative analysis of cinnamaldehyde semicarbazone and cinnamaldehyde thiosemicarbazone is notably absent in the current scientific literature.
This guide aims to provide a comprehensive comparison of the biological activities of these two cinnamaldehyde derivatives. However, it is crucial to note a significant disparity in the available research. Cinnamaldehyde thiosemicarbazone has been the subject of numerous studies, with a substantial body of quantitative data on its antimicrobial, anticancer, and anti-inflammatory properties. In stark contrast, research on the biological activities of cinnamaldehyde semicarbazone is limited, with a scarcity of quantitative experimental data. This guide will, therefore, present the extensive data available for the thiosemicarbazone derivative while summarizing the current, more limited understanding of its semicarbazone counterpart.
Chemical Structures
The key structural difference between cinnamaldehyde semicarbazone and cinnamaldehyde thiosemicarbazone lies in the carbonyl group of the semicarbazide moiety. In the semicarbazone, this is an oxygen atom, while in the thiosemicarbazone, it is a sulfur atom. This seemingly minor change significantly impacts the molecule's electronic properties, lipophilicity, and metal-chelating abilities, which in turn influence its biological activity.[3]
Antimicrobial Activity
The antimicrobial properties of cinnamaldehyde and its derivatives are well-documented.[1] The thiosemicarbazone analogue, in particular, has demonstrated potent activity against a range of bacterial and fungal pathogens.
Cinnamaldehyde Thiosemicarbazone: Quantitative Data
Numerous studies have quantified the antimicrobial efficacy of cinnamaldehyde thiosemicarbazone, often reporting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Bacillus subtilis | 50 | 50 | [4][5] |
| Staphylococcus aureus | 50 | 50 | [4][5] |
| Escherichia coli | 50 | 100 | [4][5] |
| Agrobacterium tumefaciens | >100 | >100 | [4] |
| Pseudomonas aeruginosa | >100 | >100 | [4] |
| Klebsiella pneumoniae | >100 | >100 | [4] |
Experimental Protocol: Determination of MIC and MBC
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of trans-cinnamaldehyde thiosemicarbazone were determined using a broth dilution method. Bacterial strains were cultured in nutrient broth overnight and then diluted to a concentration of approximately 10^5 CFU/mL. The compound was dissolved in DMSO and added to the bacterial suspensions in a 96-well plate at various concentrations. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. For MBC determination, aliquots from the wells showing no growth were plated on nutrient agar (B569324) plates and incubated for another 24 hours. The MBC was the lowest concentration that resulted in a 99.9% reduction in the initial bacterial count.[4][5]
Cinnamaldehyde Semicarbazone: Current Understanding
Anticancer Activity
The potential of cinnamaldehyde derivatives as anticancer agents has garnered significant interest. The thiosemicarbazone has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
Cinnamaldehyde Thiosemicarbazone: Quantitative Data
The anticancer activity of thiosemicarbazone derivatives of cinnamaldehyde has been reported in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Histiocytic Lymphoma | Metal complexes show activity | [8] |
| MCF-7 | Breast Cancer | 7.102 ± 0.010 (4-NBTSc) | [9] |
| B16-F0 | Melanoma | 7.129 ± 0.012 (4-NBTSc) | [9] |
| EAC | Ehrlich Ascites Carcinoma | 3.832 ± 0.014 (4-NBTSc) | [9] |
| Various | - | 10.3 ± 0.62–46.6 ± 0.62 | [10] |
Note: 4-NBTSc is 4-Nitrobenzaldehyde thiosemicarbazone, a related derivative. Data for cinnamaldehyde thiosemicarbazone itself against a broad panel of cancer cell lines with specific IC50 values is still emerging.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals formed were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value was calculated from the dose-response curves.[9]
Cinnamaldehyde Semicarbazone: Current Understanding
Similar to its antimicrobial profile, there is a significant lack of quantitative data on the anticancer activity of cinnamaldehyde semicarbazone. While some studies on broader classes of semicarbazones suggest potential anticancer properties,[7] specific IC50 values for cinnamaldehyde semicarbazone against various cancer cell lines are not available in the current literature. This represents a critical knowledge gap for researchers in drug discovery.
Anti-inflammatory Activity
Cinnamaldehyde is known to possess anti-inflammatory properties by modulating various signaling pathways.[11][12] The introduction of semicarbazone and thiosemicarbazone moieties can potentially modulate this activity.
Cinnamaldehyde Thiosemicarbazone: Current Understanding
Studies have indicated that thiosemicarbazone derivatives can exhibit significant anti-inflammatory effects. For instance, novel indole-based thiosemicarbazones have been shown to act as potent COX inhibitors, a key target in inflammation.[13] While direct experimental data quantifying the anti-inflammatory effects of cinnamaldehyde thiosemicarbazone (e.g., inhibition of pro-inflammatory cytokines like TNF-α, IL-6) is still emerging, the general class of thiosemicarbazones shows promise in this area.
Cinnamaldehyde Semicarbazone: Current Understanding
There is currently no specific experimental data available on the anti-inflammatory activity of cinnamaldehyde semicarbazone. General reviews on semicarbazones mention anti-inflammatory potential as one of their diverse biological activities,[3] but dedicated studies on the cinnamaldehyde derivative are lacking.
Signaling Pathways and Mechanisms of Action
The biological activities of thiosemicarbazones are often attributed to their ability to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells and microbes. They are also known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Below is a generalized workflow for the synthesis and initial biological screening of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antityrosinase and antimicrobial activities of trans-cinnamaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones as potent carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cinnamaldehyde Ameliorates Dextran Sulfate Sodium-Induced Colitis in Mice by Modulating TLR4/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Cinnamaldehyde Semicarbazone and Its Derivatives
For Immediate Release: A Comprehensive Guide for Researchers in Oncology and Drug Development
This publication provides a detailed comparative study on the anticancer activities of cinnamaldehyde (B126680) semicarbazone and its related derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of the cytotoxic performance of these compounds, supported by experimental data. The content includes a thorough examination of their mechanisms of action, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways.
Comparative Anticancer Activity: In Vitro Cytotoxicity
The anticancer potential of cinnamaldehyde and its derivatives, including semicarbazones and chalcones, has been evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is a critical metric in these assessments. While comprehensive comparative data for a wide range of cinnamaldehyde semicarbazone derivatives is still an emerging area of research, the available data for cinnamaldehyde, its hydroxy derivatives, and other related structures provide valuable insights into their structure-activity relationships.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cinnamaldehyde | Human malignant melanoma (A375) | 31.06 µM (72h) | [1] |
| Prostate cancer (PC3) | ~73 µg/mL | [2] | |
| Breast cancer (MCF-7) | 58 µg/mL (24h), 140 µg/mL (48h) | [3] | |
| Glioblastoma (U87MG) | 11.6 µg/mL | [3] | |
| 2-Hydroxycinnamaldehyde | Head and neck cancer | (Inhibits STAT3 signaling) | [4] |
| Cinnamaldehyde-based Chalcone (Compound 3e) | Colon cancer (Caco-2) | 32.19 ± 3.92 µM | [5] |
| Bromoethane Chalcone (Cinnamaldehyde derivative 5n) | Prostate cancer (DU145) | 8.719 ± 1.8 μM | [6] |
| Breast cancer (SKBR-3) | 7.689 µM | [6] | |
| Liver cancer (HEPG2) | 9.380 ± 1.6 μM | [6] | |
| Arylsemicarbazone (Compound 3c) | Leukemia (HL-60) | 13.08 µM | [7] |
| Arylsemicarbazone (Compound 4a) | Leukemia (HL-60) | 11.38 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments utilized in the assessment of the anticancer activity of cinnamaldehyde semicarbazone and its derivatives.
Synthesis of Cinnamaldehyde Semicarbazone
This protocol outlines a standard procedure for the synthesis of cinnamaldehyde semicarbazone.
Materials:
-
Cinnamaldehyde
-
Semicarbazide (B1199961) hydrochloride
-
Sodium acetate (B1210297) trihydrate
-
Ethanol
-
Water
-
500 mL multi-neck stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Stirring motor
Procedure:
-
In a 500 mL multi-neck stirring apparatus, combine 35 mL of water and 100 mL of ethyl alcohol.
-
While stirring, add 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate.
-
Heat the mixture to its boiling point and maintain for 15 minutes.
-
During this time, add a solution of 6 g of cinnamaldehyde in 35 mL of ethyl alcohol dropwise.
-
Continue stirring for an additional 30 minutes.
-
Following this, add 160 mL of water dropwise over 15 minutes.
-
Turn off the heat and allow the mixture to cool to 20°C, then stir for another 5 minutes.
-
Collect the precipitate by suction filtration, wash the residue twice with 30 mL of a 1:1 water/ethyl alcohol mixture.
-
Press the solid firmly to remove excess liquid and dry to a constant mass in a drying oven at 105°C.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cinnamaldehyde semicarbazone derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubate for 1 to 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Apoptosis Detection (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the test compounds. Include a negative control (vehicle-treated cells).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer to a concentration of about 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Cinnamaldehyde and its derivatives exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Apoptosis Induction Pathway
A common mechanism of action for cinnamaldehyde and its derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by cinnamaldehyde semicarbazone.
Experimental Workflow for Anticancer Activity Screening
The evaluation of novel anticancer compounds follows a systematic workflow, from initial in vitro screening to more complex in vivo studies.
References
- 1. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Potency of Cinnamaldehyde Semicarbazone: A Comparative Guide
For Immediate Release
In the face of rising antimicrobial resistance, the scientific community is in a perpetual search for novel compounds to combat pathogenic microorganisms. Cinnamaldehyde (B126680), a key component of cinnamon oil, and its derivatives have emerged as promising candidates. This guide provides a comprehensive validation of the antimicrobial assay for cinnamaldehyde semicarbazone, offering a comparative analysis of its performance against established antimicrobial agents. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative quantitative data, and illustrates the validation workflow.
Quantitative Comparison of Antimicrobial Activity
The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for cinnamaldehyde, its thiosemicarbazone derivative, and standard antibiotics against common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde and its Thio-Derivative
| Compound | Test Organism | MIC (µg/mL) |
| Cinnamaldehyde | Escherichia coli | 780 - 3120[1][2] |
| Staphylococcus aureus | 250 - 500[2] | |
| trans-Cinnamaldehyde Thiosemicarbazone | Escherichia coli | 50 |
| Staphylococcus aureus | 50 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Test Organism | MIC (µg/mL) |
| Ciprofloxacin (B1669076) | Escherichia coli | 0.013 - 0.08[3] |
| Staphylococcus aureus | 0.5 - 0.6[3][4] | |
| Gentamicin | Escherichia coli | 0.002[5][6] |
| Staphylococcus aureus | 0.002 - 0.5[5][6][7] |
Experimental Protocols
Standardized and validated experimental protocols are paramount for the accurate and reproducible assessment of antimicrobial activity. The following are detailed methodologies for the Broth Microdilution and Agar (B569324) Disk Diffusion assays.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of cinnamaldehyde semicarbazone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending isolated colonies from an 18-24 hour agar plate in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of cinnamaldehyde semicarbazone onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Interpretation of Results: Measure the diameter of the zone of growth inhibition around each disk. The interpretation of susceptible, intermediate, or resistant is determined by comparing the zone diameter to established standardized charts.
Validation of the Antimicrobial Assay
The validation of an antimicrobial susceptibility test is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates the key steps in the validation workflow.
References
- 1. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cinnamaldehyde and its Derivatives: A Comparative Analysis of Antibacterial Efficacy Against Standard Antibiotics
An Objective Guide for Researchers in Drug Development
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, and its derivatives have emerged as promising candidates due to their broad-spectrum antimicrobial properties.[1] While research into cinnamaldehyde semicarbazone is ongoing, a substantial body of evidence exists for the efficacy of cinnamaldehyde and its other analogues against a range of pathogens. This guide provides a comprehensive comparison of the antibacterial efficacy of cinnamaldehyde and its derivatives with standard antibiotics, supported by experimental data and detailed methodologies.
Disclaimer: Direct comparative studies on the efficacy of cinnamaldehyde semicarbazone against standard antibiotics are limited in the current body of scientific literature. Therefore, this guide will focus on the more extensively researched parent compound, cinnamaldehyde, and its other derivatives to provide a relevant comparative analysis.
Quantitative Comparison of Antimicrobial Activity
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. The following tables summarize the MIC values for cinnamaldehyde and its derivatives against various bacterial strains, alongside the MIC values for common antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde and its Derivatives against Various Bacterial Strains
| Bacterial Strain | Cinnamaldehyde MIC (µg/mL) | Cinnamaldehyde Derivative | Derivative MIC (µg/mL) |
| Escherichia coli | 780 - 3120[2] | 2-methylbenzimidazolyl cinnamaldehyde | 128[3] |
| Staphylococcus aureus | 250 - 500 | Cinnamaldehyde-GA Schiff base | 46[1] |
| Pseudomonas aeruginosa | 500 - >1000 | 2-methylbenzimidazolyl cinnamaldehyde | 128[3] |
| Acinetobacter baumannii | - | 4-bromophenyl-substituted cinnamaldehyde analog | 32[3] |
| Bacillus cereus | 31.2 | - | - |
| Klebsiella pneumoniae | 62.5 | - | - |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL) of Cinnamaldehyde Derivatives and Standard Antibiotics against Acinetobacter baumannii
| Compound | MIC (µg/mL) |
| 4-bromophenyl-substituted cinnamaldehyde analog | 32[3] |
| 2,4-di-Cl-substituted cinnamaldehyde analog | 64[3] |
| Amoxycillin | 64 |
| Gentamicin | 16 |
| Imipenem | 1 |
| Levofloxacin | 0.5 |
| Colistin | 2 |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Synthesis of Cinnamaldehyde Semicarbazone
The synthesis of cinnamaldehyde semicarbazone is typically achieved through a condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate (B1210297) trihydrate in a mixture of water and ethanol (B145695).
-
Heat the mixture to its boiling point.
-
Add a solution of cinnamaldehyde in ethanol dropwise to the heated mixture.
-
Allow the reaction to proceed with stirring.
-
Add water to the mixture and then cool it to facilitate the precipitation of the product.
-
The resulting precipitate, cinnamaldehyde semicarbazone, is then filtered, washed, and dried.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[4]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (cinnamaldehyde derivative or standard antibiotic)
-
Sterile diluents
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound at a concentration twice the highest concentration to be tested. Perform serial two-fold dilutions of the stock solution in the growth medium directly within the wells of the 96-well plate.[5]
-
Preparation of Inoculum: Prepare a suspension of the test bacteria from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (broth and inoculum without the antimicrobial agent) and a negative control (broth only).[5]
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[4]
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Experimental workflow for MIC determination.
Mechanism of Action of Cinnamaldehyde
The antibacterial activity of cinnamaldehyde is attributed to its ability to disrupt key bacterial cellular processes. The primary mechanism involves damage to the bacterial cell membrane, leading to a loss of integrity and leakage of intracellular components.[7] Cinnamaldehyde's lipophilic nature allows it to interact with the cell surface and disrupt the membrane structure.[8] Furthermore, studies have shown that cinnamaldehyde can downregulate the expression of genes involved in the biosynthesis of glycerophospholipids, which are essential components of the cell membrane.[8]
The following diagram illustrates the proposed antibacterial mechanism of action for cinnamaldehyde.
Caption: Proposed mechanism of action of cinnamaldehyde.
Conclusion
Cinnamaldehyde and its derivatives demonstrate significant antibacterial activity against a variety of pathogenic bacteria, with some derivatives showing efficacy comparable to or exceeding that of standard antibiotics.[1][3] The primary mechanism of action involves the disruption of the bacterial cell membrane. While direct comparative data for cinnamaldehyde semicarbazone is not yet widely available, the promising results from studies on cinnamaldehyde and its other analogues warrant further investigation into the therapeutic potential of this class of compounds. Future research should focus on elucidating the specific activity of cinnamaldehyde semicarbazone and its potential for synergistic effects with existing antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Cytotoxicity Showdown: Cinnamaldehyde Semicarbazone and Doxorubicin in Cancer Therapy
In the landscape of cancer research, the quest for effective and less toxic therapeutic agents is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic properties of cinnamaldehyde (B126680) semicarbazone, a derivative of the natural compound cinnamaldehyde, and doxorubicin (B1662922), a long-standing chemotherapeutic drug. While direct comparative studies on cinnamaldehyde semicarbazone are limited, this guide draws upon data from its parent compound, cinnamaldehyde, to offer valuable insights for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for cinnamaldehyde and doxorubicin across various cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.
Table 1: IC50 Values of Cinnamaldehyde in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Malignant Melanoma | 31.06 (72h) | [1] |
| U87MG | Glioblastoma | 11.6 µg/mL | [2][3] |
| PC3 | Prostate Cancer | 12.5 µg/mL | [4] |
| MCF-7 | Breast Cancer | 58 µg/mL (24h), 140 µg/mL (48h) | [5] |
| HSC-3 | Oral Squamous Carcinoma | 20.21 | [6] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | 5 µg/mL | [2][3] |
| PC3 | Prostate Cancer | 11.45 µg/mL | [4] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [7] |
| HeLa | Cervical Carcinoma | 2.9 | [7] |
| MCF-7 | Breast Cancer | 2.5 | [7] |
| BFTC-905 | Bladder Cancer | 2.3 | [7] |
| M21 | Skin Melanoma | 2.8 | [7] |
| AMJ13 | Breast Cancer | 223.6 µg/mL | [8] |
Mechanisms of Action: A Tale of Two Compounds
Cinnamaldehyde and its Derivatives:
Cinnamaldehyde, the parent compound of cinnamaldehyde semicarbazone, exerts its anticancer effects through multiple pathways.[9][10][11] These include inducing apoptosis (programmed cell death) by activating caspases and disrupting mitochondrial function.[10][11] It also inhibits tumor angiogenesis (the formation of new blood vessels that supply tumors), possesses anti-proliferative properties, and exhibits anti-inflammatory and antioxidant effects.[10] Some studies suggest that cinnamaldehyde can modulate various signaling pathways, including ERK, AKT, and Nrf2/Keap1-ARE, to inhibit inflammatory responses in cancer cells.[10]
Doxorubicin:
Doxorubicin, a well-established anthracycline antibiotic, primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication.[12][13][14] This action leads to the blockage of DNA replication and ultimately results in cell death.[15] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[12][13][15] Its pleiotropic activity includes inducing apoptosis, senescence, and autophagy.[12]
Experimental Protocols: A Closer Look at Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a fundamental step in anticancer drug discovery. The Methyl thiazolyl tetrazolium (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Evaluation:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (cinnamaldehyde semicarbazone or doxorubicin) and a control (vehicle) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and a solution of MTT is added to each well. The plate is then incubated to allow viable cells with active mitochondrial dehydrogenases to convert the water-soluble MTT into an insoluble formazan (B1609692).
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways involved.
References
- 1. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant | MDPI [mdpi.com]
- 6. Anti-Cancer Potential of Cinnamaldehyde | Encyclopedia MDPI [encyclopedia.pub]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. advetresearch.com [advetresearch.com]
- 9. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role and mechanism of cinnamaldehyde in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. remedypublications.com [remedypublications.com]
Structure-Activity Relationship of Cinnamaldehyde Semicarbazone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamaldehyde (B126680) semicarbazone analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer insights into the design and development of more potent therapeutic agents.
Comparative Biological Activity of Cinnamaldehyde Analogs
Table 1: Anticancer Activity of Cinnamaldehyde and its Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde | Aldehyde | Caco-2 (Colon) | > 100 | [1] |
| Chalcone Derivative (3e) | Chalcone | Caco-2 (Colon) | 32.19 ± 3.92 | [1] |
| Cinnamido Quinazolinone (5eb) | Amide | HeLa (Cervical) | 3.89 ± 1.01 | [2] |
| Cinnamido Quinazolinone (5fc) | Amide | HeLa (Cervical) | 4.05 ± 0.62 | [2] |
Table 2: Antimicrobial Activity of Cinnamaldehyde and its Analogs
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde Analog (4) | Benzimidazole | Acinetobacter baumannii | 32 | [3] |
| Cinnamaldehyde Analog (6) | Benzimidazole | MRSA ATCC 43300 | 64 | [3] |
| 2-Carboxy Semicarbazone (2) | Semicarbazone | E. coli | 31.25 | [4] |
| 2-Carboxy Semicarbazone (2) | Semicarbazone | P. aeruginosa | 62.5 | [4] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structural features influence the biological activity of cinnamaldehyde derivatives:
-
The α,β-Unsaturated Carbonyl Group: This Michael acceptor is crucial for the biological activity of cinnamaldehyde, allowing for covalent bonding with biological nucleophiles such as cysteine residues in proteins.
-
Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring significantly modulate activity. Electron-withdrawing groups, such as nitro and halogen groups, can enhance antimicrobial and anticancer potency. For instance, a 4-bromophenyl substitution on a cinnamaldehyde analog resulted in the most potent antimicrobial activity against Acinetobacter baumannii (MIC of 32 μg/mL).[3]
-
Modification of the Aldehyde Group: Conversion of the aldehyde to a semicarbazone or other functionalities like chalcones and amides can lead to compounds with significantly enhanced and sometimes more specific biological activities. For example, cinnamido-linked quinazolinone congeners have demonstrated potent anticancer activity against HeLa cells, with IC50 values as low as 3.89 µM.[2] The semicarbazone moiety itself is known to possess a wide range of biological activities, and its derivatives are often explored for their therapeutic potential.[5]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducible research.
Synthesis of Semicarbazone Analogs
A general method for the synthesis of semicarbazones involves the condensation reaction of an aldehyde or ketone with a semicarbazide (B1199961).[5]
General Procedure:
-
Dissolve an equimolar amount of the appropriately substituted cinnamaldehyde and semicarbazide hydrochloride in a suitable solvent, such as ethanol.
-
Add a base, like sodium acetate, to neutralize the hydrochloride and facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The resulting semicarbazone often precipitates out of the solution.
-
The product is then collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol) to remove impurities, and dried.
-
Recrystallization from an appropriate solvent can be performed for further purification.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cinnamaldehyde semicarbazone analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Relationships and Workflows
Structure-Activity Relationship Logic
Caption: Logical flow of structure-activity relationship studies.
General Experimental Workflow
Caption: General workflow for synthesis and screening of analogs.
References
- 1. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Cinnamido Linked Quinazolinone Congeners as Potential Anticancer Agents via Mitochondrial Dependent Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
In Vivo Antitumor Efficacy of Cinnamaldehyde Semicarbazone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor effects of cinnamaldehyde (B126680) semicarbazone and its parent compound, cinnamaldehyde. Drawing upon available preclinical data, this document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of their therapeutic potential. While direct head-to-head in vivo studies on cinnamaldehyde semicarbazone are limited, this guide synthesizes data from studies on cinnamaldehyde and other semicarbazone derivatives to provide a valuable comparative perspective.
Data Presentation: Quantitative Comparison of Antitumor Effects
The following tables summarize the in vivo antitumor efficacy of cinnamaldehyde and a representative semicarbazone derivative, vanillin (B372448) semicarbazone, as direct data on cinnamaldehyde semicarbazone is not extensively available. This comparison provides insights into the potential enhancements that semicarbazone modification may offer.
Table 1: In Vivo Antitumor Activity of Cinnamaldehyde
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Nude mice | Human malignant melanoma (A375 cells) | Dose-dependent | Significant inhibition of tumor growth compared to the vector group.[1] | Cinnamaldehyde inhibited the proliferation of A375 cells in a concentration- and time-dependent manner.[1] |
| Animal models | Various cancers | Not specified | Reduction in tumor volume and weight.[2] | Pooled results from 16 studies indicated an association between cinnamaldehyde administration and reduced tumor volume and weight.[2] |
| Colorectal cancer model | Colorectal cancer | 50 mg/kg cinnamaldehyde with 7.5 mg/kg oxaliplatin | Synergistic antitumor action.[3] | The combination led to a decrease in Bcl-2 expression and an increase in the pro-apoptotic marker Bax.[3] |
Table 2: In Vivo Antitumor Activity of Vanillin Semicarbazone (A Semicarbazone Analog)
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Comparison to Standard Drug |
| Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 5 mg/kg (i.p.) | 67.05% | Bleomycin (0.3 mg/kg): 88.20% |
| Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 7.5 mg/kg (i.p.) | 78.10% | Bleomycin (0.3 mg/kg): 88.20% |
| Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 10 mg/kg (i.p.) | 84.42% | Bleomycin (0.3 mg/kg): 88.20% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vivo antitumor studies based on the reviewed literature.
General Protocol for Xenograft Mouse Model of Cancer
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, various colorectal cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[1]
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) aged 4-6 weeks are used to prevent rejection of human tumor xenografts.[4]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into control and treatment groups.
-
Control Group: Receives the vehicle (e.g., saline, PBS, or a solution with DMSO).
-
Treatment Group(s): Receive the test compound (e.g., cinnamaldehyde, cinnamaldehyde semicarbazone) at various doses, administered via oral gavage or intraperitoneal injection daily or on a specified schedule.
-
-
Endpoint Analysis: At the end of the study (typically 3-4 weeks), animals are euthanized, and tumors are excised and weighed. Tumor tissues may be preserved for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. Organ tissues may be collected for histological examination.
Ehrlich Ascites Carcinoma (EAC) Model in Mice
-
EAC Cell Propagation: EAC cells are maintained by serial intraperitoneal (i.p.) transplantation in Swiss albino mice.
-
Tumor Inoculation: A specific number of EAC cells (e.g., 2 x 10^6 cells) are injected i.p. into healthy mice to induce ascitic tumors.
-
Treatment: 24 hours after tumor inoculation, the test compound is administered i.p. daily for a specified period (e.g., 9 days).
-
Evaluation of Antitumor Activity:
-
Tumor Growth Inhibition: The volume of ascitic fluid is measured, and the number of viable tumor cells is counted.
-
Survival Time: The lifespan of the treated animals is monitored and compared to the control group.
-
Hematological Parameters: Red blood cell count, white blood cell count, and hemoglobin levels are analyzed to assess the effect on the hematopoietic system.
-
Signaling Pathways and Mechanisms of Action
Cinnamaldehyde and its derivatives exert their antitumor effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: Cinnamaldehyde semicarbazone's putative signaling pathways.
Cinnamaldehyde has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cancer cell proliferation and survival.[5] It can also suppress the activation of STAT3, another key transcription factor in tumorigenesis. Furthermore, cinnamaldehyde can induce apoptosis through the generation of reactive oxygen species (ROS).[5] The semicarbazone moiety is known to enhance the biological activity of parent molecules, and it is hypothesized that cinnamaldehyde semicarbazone would exhibit more potent inhibition of these pathways and a stronger induction of apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo validation of an antitumor compound.
Caption: A typical in vivo antitumor drug validation workflow.
This workflow highlights the progression from initial in vitro screening to in vivo validation and subsequent data analysis. This systematic approach is essential for the preclinical evaluation of novel anticancer agents like cinnamaldehyde semicarbazone.
References
- 1. Cinnamaldehyde alleviates doxorubicin-induced cardiotoxicity by decreasing oxidative stress and ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Computational and Experimental Data for Cinnamaldehyde Semicarbazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational and experimental data for cinnamaldehyde (B126680) semicarbazone, a compound of interest for its potential therapeutic properties. By juxtaposing theoretical predictions with laboratory findings, this document aims to offer a clearer understanding of its bioactivity and support further research and development.
Data Summary: A Comparative Overview
The following tables summarize key quantitative data from both experimental assays and computational models for cinnamaldehyde semicarbazone and its derivatives. This side-by-side presentation facilitates a direct comparison and cross-validation of the findings.
Table 1: Antioxidant Activity Data
| Parameter | Experimental Value | Computational Value (DFT) | Source |
| DPPH Radical Scavenging Activity | High | - | [1] |
| Hydrogen Peroxide Scavenging | High | - | [1] |
| Reducing Power Assay | Active | - | [1] |
| Bond Dissociation Enthalpy (BDE) | - | Low (indicates good H-atom transfer) | [1] |
Table 2: Anticonvulsant Activity Data
| Assay | Experimental Result | Computational Prediction | Source |
| Maximal Electroshock (MES) Test | Protection observed | Favorable hydrogen bonding predicted to be essential for activity | [2] |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Active | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Synthesis of Cinnamaldehyde Semicarbazone
Cinnamaldehyde semicarbazone can be synthesized via a condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.[1]
-
Materials: Cinnamaldehyde, semicarbazide hydrochloride, sodium acetate (B1210297), ethanol, and distilled water.
-
Procedure:
-
Dissolve 10 mmol of semicarbazide hydrochloride and 15 mmol of sodium acetate in 100 mL of distilled water in a flask.
-
Dissolve 10 mmol of cinnamaldehyde in 25 mL of ethanol.
-
Add the ethanolic solution of cinnamaldehyde drop-wise to the aqueous solution of semicarbazide hydrochloride while stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
The resulting solid product is collected by vacuum filtration.
-
The crude product is purified by recrystallization from ethanol.
-
The purified cinnamaldehyde semicarbazone is dried in a vacuum oven at 40°C for 48 hours.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.[3][4][5]
-
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]
-
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol.[4]
-
Prepare various concentrations of the test compound (cinnamaldehyde semicarbazone) in a suitable solvent.
-
Add a defined volume of each sample concentration to an equal volume of the DPPH working solution.[4]
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixtures in the dark for 30 minutes at room temperature.[4]
-
Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[3]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[3]
-
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for screening potential antiepileptic drugs, particularly for generalized tonic-clonic seizures.[6][7][8]
-
Principle: An electrical stimulus is applied to induce a maximal seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[6]
-
Procedure:
-
Administer the test compound (cinnamaldehyde semicarbazone) to laboratory animals (mice or rats) at various doses.
-
After a specific pretreatment time, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of the animal.[6][8]
-
Deliver an alternating current electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) via corneal electrodes.[6]
-
Observe the animal for the presence or absence of the tonic hindlimb extension.
-
Protection is defined as the abolition of the hindlimb tonic extension.[6]
-
Visualizing Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the cross-validation workflow and a proposed signaling pathway for the action of cinnamaldehyde, which may be relevant for its semicarbazone derivative.
Caption: A generalized workflow for the cross-validation of computational and experimental data.
Caption: Proposed signaling pathways for cinnamaldehyde's biological activities.[9][10][11]
Discussion and Conclusion
The cross-validation of computational and experimental data for cinnamaldehyde semicarbazone reveals a promising convergence of findings, particularly in the realm of its antioxidant properties. Experimental assays demonstrate its capacity to scavenge free radicals, a finding supported by computational Density Functional Theory (DFT) studies on related semicarbazones, which predict a low bond dissociation enthalpy, indicating a facility for hydrogen atom donation to neutralize radicals.[1]
In the context of anticonvulsant activity, experimental evidence from the Maximal Electroshock (MES) test confirms the compound's protective effects.[2] While direct computational prediction of anticonvulsant efficacy is complex, molecular modeling studies on similar semicarbazone structures suggest that the presence of a hydrogen bonding domain is a critical feature for this biological activity.[2] This provides a theoretical framework that aligns with the observed experimental outcomes.
The signaling pathways associated with the parent compound, cinnamaldehyde, offer a plausible mechanistic basis for the observed biological effects. Cinnamaldehyde has been shown to modulate key pathways such as PI3K/AKT, MAPK, and NF-κB, which are integral to processes like angiogenesis, inflammation, and apoptosis.[9][10][11] It is reasonable to hypothesize that cinnamaldehyde semicarbazone may exert its effects through similar molecular targets, a premise that warrants further dedicated investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of semicarbazones and their bio-isosteric analogues as potent anticonvulsants: the role of hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 11. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the metal chelating properties of semicarbazone and thiosemicarbazone
For researchers, scientists, and drug development professionals, understanding the nuances of metal chelation by organic ligands is paramount in the design of novel therapeutic agents. Semicarbazones and their sulfur-containing analogues, thiosemicarbazones, have emerged as privileged scaffolds in medicinal chemistry, largely due to their versatile coordination chemistry with essential transition metals. This guide provides an objective comparison of their metal chelating properties, supported by experimental data, detailed protocols, and mechanistic insights.
The subtle yet significant substitution of an oxygen atom in semicarbazone with a sulfur atom to form thiosemicarbazone profoundly influences their electronic structure, lipophilicity, and affinity for metal ions. This, in turn, dictates the stability, structure, and ultimately, the biological activity of their resulting metal complexes.
Quantitative Comparison of Metal Chelation
The stability of a metal complex is a critical determinant of its biological fate and efficacy. The following tables summarize the stability constants (log K) for a selection of semicarbazone and thiosemicarbazone complexes with various divalent and trivalent metal ions. Higher log K values indicate greater complex stability.
Table 1: Stability Constants of Semicarbazone-Metal Complexes
| Ligand | Metal Ion | log K1 | log K2 | Method | Reference |
| o-Vanillinsemicarbazone | Cu(II) | 8.50 | - | pH-metry | [1] |
| o-Vanillinsemicarbazone | Ni(II) | 6.20 | - | pH-metry | [1] |
| o-Vanillinsemicarbazone | Co(II) | 5.85 | - | pH-metry | [1] |
| o-Vanillinsemicarbazone | Fe(II) | 5.50 | - | pH-metry | [1] |
| Pyridoxal (B1214274) Semicarbazone | Ni(II) | - | - | Spectrophotometry | |
| Pyridoxal Semicarbazone | Cu(II) | - | - | Spectrophotometry |
Note: The study on pyridoxal semicarbazone confirmed complex formation but did not provide specific stability constant values in the abstract.
Table 2: Stability Constants of Thiosemicarbazone-Metal Complexes
| Ligand | Metal Ion | log K | Method | Reference |
| 2-Amino-4-benzamidothiosemicarbazide | Mn(II) | 7.50 | pH-metry | [2] |
| 2-Amino-4-benzamidothiosemicarbazide | Fe(III) | 10.50 | pH-metry | [2] |
| 2-Amino-4-benzamidothiosemicarbazide | Co(II) | 8.00 | pH-metry | [2] |
| 2-Amino-4-benzamidothiosemicarbazide | Ni(II) | 8.50 | pH-metry | [2] |
| 2-Amino-4-benzamidothiosemicarbazide | Cu(II) | 9.50 | pH-metry | [2] |
From the available data, it is evident that thiosemicarbazones generally form more stable complexes with the studied transition metals compared to semicarbazones. This is consistent with the "hard and soft acids and bases" (HSAB) theory, which classifies the sulfur atom in thiosemicarbazones as a "soft" donor, exhibiting a stronger affinity for "soft" or borderline metal ions like Cu(II), Ni(II), and Co(II) compared to the "harder" oxygen donor in semicarbazones.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are representative methodologies for the synthesis of the ligands and their metal complexes, and for the determination of their stability constants.
Synthesis of Ligands
Semicarbazones and thiosemicarbazones are typically synthesized via a condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide (B1199961) or thiosemicarbazide (B42300), respectively.[4][5]
General Procedure for Semicarbazone/Thiosemicarbazone Synthesis:
An equimolar amount of the appropriate aldehyde or ketone is dissolved in a suitable solvent, such as ethanol (B145695). To this solution, an equimolar amount of semicarbazide hydrochloride (for semicarbazones) or thiosemicarbazide (for thiosemicarbazones) is added. A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction. The mixture is then refluxed for a specified period, typically 1-4 hours. Upon cooling, the resulting solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure semicarbazone or thiosemicarbazone.
Synthesis of Metal Complexes
The coordination of semicarbazone and thiosemicarbazone ligands to metal ions is generally achieved by reacting the ligand with a metal salt in an appropriate solvent.
Synthesis of a Cu(II)-Semicarbazone Complex (Example: with 2-acetylpyridine (B122185) semicarbazone):
The ligand, 2-acetylpyridine semicarbazone (HL), is dissolved in ethanol. To this solution, an equimolar amount of a copper(II) salt (e.g., CuCl2) dissolved in ethanol is added. The resulting solution is stirred at room temperature for several hours. The formation of a colored precipitate indicates the formation of the complex. The solid product is then filtered, washed with ethanol, and dried.[6]
Synthesis of Ni(II), Co(II), and Fe(II)-o-Vanillinsemicarbazone Complexes:
A hot ethanolic solution of the respective metal chloride (NiCl2, CoCl2, or FeCl2) is added to a hot ethanolic solution of o-vanillinsemicarbazone in a 1:2 metal-to-ligand molar ratio. The reaction mixture is refluxed for 2-3 hours. The colored precipitate that forms upon cooling is filtered, washed with ethanol, and dried under vacuum.
Determination of Stability Constants by pH-metry (Irving-Rossotti Method)
The Irving-Rossotti pH titration technique is a widely used method for determining the stability constants of metal complexes in solution.[1]
Protocol Outline:
-
Preparation of Solutions: Prepare standard solutions of a strong acid (e.g., HClO4), a strong base (e.g., NaOH), the ligand, and the metal salt in a suitable solvent mixture (e.g., dioxane-water) of a constant ionic strength (maintained with a salt like KNO3).
-
Titration Sets: Perform three sets of titrations with the standardized strong base:
-
Set 1 (Acid Titration): Strong acid.
-
Set 2 (Ligand Titration): Strong acid + Ligand solution.
-
Set 3 (Complex Titration): Strong acid + Ligand solution + Metal salt solution.
-
-
Data Collection: Record the pH after each addition of the base for all three sets.
-
Calculations: From the titration curves, calculate the proton-ligand formation number (n̄A) and the metal-ligand formation number (n̄). The stability constants are then determined from the formation curves (plots of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).
Mechanistic Insights into Biological Activity
The metal chelating properties of semicarbazones and thiosemicarbazones are intrinsically linked to their biological activities, particularly their anticancer effects. The resulting metal complexes often exhibit enhanced efficacy compared to the free ligands.
Thiosemicarbazone Metal Complexes: Targeting the Mitochondria
A significant body of research points to the mitochondria as a key target for the anticancer activity of thiosemicarbazone metal complexes.[2] These complexes can induce apoptosis (programmed cell death) through a mitochondria-mediated pathway.
Key Mechanistic Steps:
-
Cellular Uptake and Mitochondrial Localization: The increased lipophilicity of the metal complexes facilitates their passage across cell membranes and accumulation within the mitochondria.
-
Generation of Reactive Oxygen Species (ROS): The redox-active metal centers (e.g., Cu(II), Fe(III)) within the complexes can catalyze the production of ROS, leading to oxidative stress.[7]
-
Disruption of Mitochondrial Membrane Potential: The accumulation of ROS and direct interaction of the complexes with mitochondrial components can lead to the collapse of the mitochondrial membrane potential.
-
Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins like cytochrome c into the cytoplasm.
-
Caspase Activation and Apoptosis: Cytochrome c triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program, leading to cell death.[7]
Semicarbazone Metal Complexes: DNA as a Primary Target
While the anticancer mechanisms of semicarbazone metal complexes are less extensively characterized, available evidence suggests that DNA is a primary intracellular target.[4]
Key Mechanistic Steps:
-
DNA Binding: Semicarbazone metal complexes can interact with DNA through non-covalent interactions, such as intercalation or groove binding. Intercalation involves the insertion of the planar aromatic part of the ligand between the DNA base pairs.
-
DNA Cleavage: Once bound, the metal complex can induce cleavage of the DNA strands. This can occur through hydrolytic or oxidative pathways. The metal center can facilitate the hydrolysis of the phosphodiester backbone or generate localized ROS that cause oxidative damage to the DNA.
-
Inhibition of DNA Replication and Transcription: The binding and cleavage of DNA by the semicarbazone metal complexes can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.
Conclusion
The comparative analysis reveals distinct differences in the metal chelating properties and consequent biological mechanisms of semicarbazones and thiosemicarbazones. Thiosemicarbazones generally form more stable metal complexes and exhibit anticancer activity primarily through the induction of mitochondrial apoptosis. In contrast, semicarbazone metal complexes appear to exert their cytotoxic effects mainly by targeting and damaging nuclear DNA.
This understanding is crucial for the rational design of new metal-based drugs. By modulating the ligand backbone and the choice of the metal center, researchers can fine-tune the stability, lipophilicity, and biological target selectivity of these compounds, paving the way for the development of more effective and targeted therapies. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison and to further elucidate the subtle structure-activity relationships that govern the therapeutic potential of these versatile chelators.
References
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
Head-to-head comparison of different synthetic routes for cinnamaldehyde semicarbazone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cinnamaldehyde (B126680) semicarbazone, a compound of interest in medicinal chemistry and materials science, can be approached through various methodologies. This guide provides a direct comparison of conventional, microwave-assisted, ultrasound-assisted, and solvent-free synthetic routes, offering a comprehensive overview of their performance based on experimental data.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for cinnamaldehyde semicarbazone significantly impacts reaction time, product yield, and overall efficiency. Modern techniques such as microwave and ultrasound irradiation, as well as solvent-free approaches, offer considerable advantages over traditional heating methods.
Table 1: Comparison of Synthetic Routes for Cinnamaldehyde Semicarbazone
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Solvent-Free (Grindstone/Ball-Milling) |
| Reaction Time | 3–4 hours[1] | 60–80 seconds[1] | ~30 minutes[2] | 45–60 minutes[3] |
| Yield | 68–78%[1] | 85–96%[1] | >90% (general)[2] | >95%[3] |
| Temperature | Boiling point of solvent | Controlled (e.g., 480W)[1] | Room Temperature | Room Temperature |
| Solvent Usage | Ethanol, Water[4] | Ethanol, Water[1] | Ionic Liquid/Water[2] | None |
| Key Advantages | Simple setup | Drastic reduction in time, high yield | Reduced reaction time, high yield | Environmentally friendly, high yield |
| Key Disadvantages | Long reaction time, lower yield | Requires specialized equipment | Requires specialized equipment | May not be suitable for all scales |
Reaction Scheme and Experimental Workflow
The fundamental reaction for the synthesis of cinnamaldehyde semicarbazone involves the condensation of cinnamaldehyde with semicarbazide (B1199961) hydrochloride, typically in the presence of a base like sodium acetate (B1210297) to neutralize the hydrochloride salt and facilitate the reaction.
Caption: General workflow for the synthesis of cinnamaldehyde semicarbazone via different routes.
Experimental Protocols
Below are detailed methodologies for each of the compared synthetic routes.
Conventional Heating Method
This traditional approach involves heating the reactants in a suitable solvent under reflux.
Procedure:
-
In a 500 mL multi-neck stirring apparatus, combine 35 mL of water and 100 mL of ethyl alcohol.[4]
-
While stirring, add 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate.[4]
-
Heat the mixture to its boiling point and maintain for 15 minutes.[4]
-
During this time, add a solution of 6 g of cinnamaldehyde in 35 mL of ethyl alcohol dropwise.[4]
-
Continue stirring for an additional 30 minutes.[4]
-
Afterward, add 160 mL of water dropwise over 15 minutes.[4]
-
Turn off the heating and allow the mixture to cool to 20°C, followed by stirring for another 5 minutes.[4]
-
Collect the precipitate by suction filtration, wash the residue twice with 30 mL of a 1:1 water/ethyl alcohol mixture, and dry in an oven at 105°C to a constant mass.[4]
Microwave-Assisted Method
Microwave irradiation significantly accelerates the reaction, leading to a dramatic reduction in synthesis time.
Procedure:
-
To a solution of cinnamaldehyde (0.01 mol) in 50 mL of ethanol, add a solution of semicarbazide hydrochloride (0.01 mol) and anhydrous sodium acetate (0.01 mol) in 10 mL of water in a conical flask.[1]
-
Subject the reaction mixture to microwave irradiation at 480 watts.[1]
-
Monitor the reaction progress every 30 seconds using Thin Layer Chromatography (TLC). The reaction is typically complete within 60 to 80 seconds.[1]
-
Once the reaction is complete, cool the mixture at room temperature.
-
The product can then be isolated by filtration and recrystallized from a suitable solvent.
Ultrasound-Assisted Method
Sonication provides an alternative energy source that can enhance reaction rates and yields.
Procedure:
-
In a suitable reaction vessel, combine cinnamaldehyde, semicarbazide hydrochloride, and a catalytic amount of an ionic liquid in an aqueous medium.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound waves. The reaction time is typically reduced to approximately 30 minutes.[2]
-
Upon completion, the product can be isolated by filtration, washed, and dried.
Solvent-Free (Grindstone/Ball-Milling) Method
This environmentally friendly approach eliminates the need for solvents, relying on the mechanical energy from grinding to initiate the reaction.
Procedure:
-
In a mortar or a ball mill, combine cinnamaldehyde (1.0 mmol) and semicarbazide hydrochloride (1.0 mmol).[3]
-
Grind the mixture at room temperature. The reaction is typically complete within 45-60 minutes.[3]
-
Monitor the reaction progress using TLC.[3]
-
Upon completion, the solid product is treated with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
The final product is then collected by filtration, washed with water, and dried.[3]
Conclusion
The synthesis of cinnamaldehyde semicarbazone can be achieved through several routes, with modern methods offering significant improvements in efficiency and environmental impact. Microwave-assisted and solvent-free grindstone methods, in particular, provide rapid and high-yield syntheses, making them attractive alternatives to conventional heating. The ultrasound-assisted method also demonstrates enhanced reaction rates. The selection of a specific route will depend on the available equipment, desired scale of production, and environmental considerations. For researchers and professionals in drug development, these advanced methodologies can accelerate the synthesis of target compounds and promote greener chemistry practices.
References
Safety Operating Guide
Navigating the Safe Disposal of Cinnamaldehyde and Semicarbazone Derivatives
For laboratory professionals engaged in research and drug development, the synthesis of novel compounds necessitates rigorous adherence to safety protocols, extending from handling to disposal. The reaction of cinnamaldehyde (B126680) with semicarbazone to form cinnamaldehyde semicarbazone is a common procedure that generates specific waste streams requiring careful management. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of the unreacted parent compounds and the resulting product, ensuring a secure laboratory environment and regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for each chemical and to be equipped with the appropriate Personal Protective Equipment (PPE). The inherent hazards of the precursor materials demand caution.
-
Cinnamaldehyde: This compound is a combustible liquid that can cause skin irritation and may trigger allergic skin reactions.[1][2][3]
-
Semicarbazide (B1199961) Hydrochloride (a common Semicarbazone precursor): This substance is toxic if swallowed, can cause serious eye damage, and is suspected of damaging fertility.[4][5]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are required.[1][6]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][6]
-
Lab Coat: A standard lab coat or other protective clothing is mandatory.[1]
-
Respiratory Protection: All handling of these chemicals and their waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors or dust.[1][7]
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters that inform the disposal procedures for these chemicals. Drain disposal is not a viable option for these compounds.
| Parameter | Guideline | Regulatory Context & Relevance |
| Cinnamaldehyde Flash Point | 71 °C (159.8 °F)[1][3] | Classified as a combustible liquid, requiring storage away from ignition sources. |
| pH Range for Drain Disposal | 5.0 - 12.5[8][9] | This is only for dilute, non-hazardous aqueous solutions. It is not applicable to cinnamaldehyde, semicarbazone, or their reaction product due to their chemical hazards.[6][8][10] |
| Satellite Accumulation Area (SAA) Limit (Hazardous Waste) | 55 gallons[8][11] | Maximum volume of hazardous waste that can be stored in a laboratory before requiring removal by Environmental Health & Safety (EHS). |
| SAA Limit (Acutely Toxic "P-list" Waste) | 1 quart (liquid) or 1 kg (solid)[8][11] | A stricter limit for highly toxic chemicals. While cinnamaldehyde and its semicarbazone are not typically P-listed, this highlights the need for caution and prompt disposal. |
Step-by-Step Disposal Procedures
Disposal of these materials must be handled through your institution's Environmental Health & Safety (EHS) department as hazardous waste.[11][12] Never dispose of these chemicals down the drain or in the regular trash.[6][12]
Procedure 1: Disposal of Unreacted Cinnamaldehyde
-
Segregation: Keep cinnamaldehyde waste separate from other waste streams, especially incompatible materials like strong oxidizing agents.
-
Containerization: Collect waste cinnamaldehyde in a dedicated, chemically compatible container with a secure, screw-top cap.[1][13] The container must be clearly labeled "Hazardous Waste: Cinnamaldehyde".[1]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from heat or ignition sources.[11][13]
-
Pickup: Once the container is full or ready for removal, arrange for pickup through your institution's EHS-approved hazardous waste disposal service.[1][11] Incineration at a licensed facility is a recommended disposal method.[1]
Procedure 2: Disposal of Semicarbazone / Semicarbazide Hydrochloride
-
Segregation: Collect solid semicarbazide hydrochloride or semicarbazone waste separately from liquid waste.
-
Containerization: Place the solid waste into a clearly labeled, sealed container.[7] The label must read "Hazardous Waste: Semicarbazide Hydrochloride" (or Semicarbazone) and include hazard warnings (e.g., "Toxic").[14]
-
Storage: Store the container in the SAA, ensuring it is kept closed and dry.[4][11]
-
Pickup: Arrange for collection by a licensed hazardous waste contractor via your EHS department.[14]
Procedure 3: Disposal of Cinnamaldehyde Semicarbazone (Product and Filtrate)
The final product and any filtrate from the reaction should be treated as hazardous waste, assuming the hazardous characteristics of its parent compounds.[8]
-
Product Disposal: Collect the solid cinnamaldehyde semicarbazone product in a labeled, sealed container. The label should identify the contents and state "Hazardous Waste."
-
Filtrate Disposal: The liquid waste from the synthesis (e.g., a mixture of ethanol (B145695) and water) is contaminated with the reactants and product.[5] This should be collected in a container for non-halogenated solvent waste.[5][15] Label the container clearly with all components (e.g., "Hazardous Waste: Ethanol, Water, trace Cinnamaldehyde, trace Semicarbazide").
-
Storage and Pickup: Store both containers in the SAA and arrange for EHS pickup.[11]
Experimental Protocol: Synthesis of Cinnamaldehyde Semicarbazone
This protocol is a key experiment that generates the waste discussed.
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) trihydrate
-
Cinnamaldehyde
-
Ethyl alcohol (Ethanol)
-
Water
Procedure: [5]
-
Combine 35 mL of water and 100 mL of ethyl alcohol in a 500 mL multi-neck stirring apparatus.
-
While stirring, add 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate to the apparatus.
-
Heat the mixture to its boiling point. While maintaining the boil for 15 minutes, add a solution of 6 g of cinnamaldehyde in 35 mL of ethyl alcohol drop-wise.
-
Continue stirring the reaction mixture for an additional 30 minutes.
-
Following the 30-minute stirring period, add 160 mL of water drop-wise over 15 minutes.
-
Turn off the heat source and allow the mixture to cool to 20°C, then stir for 5 more minutes.
-
Isolate the solid product by vacuum filtration ("suck off the precipitation sharply").
-
Wash the solid residue twice with 30 mL portions of a 1:1 water/ethyl alcohol mixture.
-
Dry the final product to a consistent mass in a drying oven at 105°C. The filtrate and washes constitute the liquid hazardous waste.
Visualized Workflows
The following diagrams illustrate the logical processes for chemical handling and waste disposal in the laboratory.
Caption: Synthesis workflow for Cinnamaldehyde Semicarbazone.
References
- 1. benchchem.com [benchchem.com]
- 2. kochcolor.com [kochcolor.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cheops-tsar.de [cheops-tsar.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehs.utoronto.ca [ehs.utoronto.ca]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cinnamaldehyde Semicarbazone
Essential guidance for the safe handling and disposal of cinnamaldehyde (B126680) semicarbazone in a laboratory setting, ensuring the protection of researchers and the environment.
Cinnamaldehyde semicarbazone, a derivative of cinnamaldehyde, requires careful handling due to its potential hazards. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling cinnamaldehyde semicarbazone, based on the safety data for its parent compound, cinnamaldehyde.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested according to EN 374 for chemical protection. Always check for leaks before use and replace regularly, or immediately if contaminated.[1][2] |
| Body Protection | Protective Clothing | A lab coat or apron should be worn. For larger quantities or prolonged exposure, chemical-resistant coveralls are recommended.[1][2] |
| Eye and Face Protection | Safety Glasses or Goggles | Use protective eyewear with side shields to guard against splashes.[1][2] In situations with a higher risk of splashing, a face shield worn over goggles is advisable.[2] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or the potential for inhaling dust, mist, or vapor, an approved respirator should be worn in accordance with OSHA standard 1910.134.[1][3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and prevent accidents.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Assemble all necessary equipment and materials before beginning the procedure.
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Do not breathe in dust, fumes, or vapors.[3]
-
After handling, wash hands thoroughly with soap and water.[4]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
3. In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[1]
-
Eliminate all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste.[5]
-
Ventilate the affected area.[6]
-
Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.[5]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of cinnamaldehyde semicarbazone and its contaminated materials is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Collect all waste cinnamaldehyde semicarbazone and materials heavily contaminated with it in a dedicated, sealed container.[5]
-
The container must be made of a material compatible with aldehydes.[5]
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste: Cinnamaldehyde Semicarbazone".[5]
-
Include any other information required by your institution's EHS department.[5]
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area.[5]
-
Keep it away from heat, open flames, and incompatible materials such as strong oxidizing agents and bases.[5][6]
4. Final Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect the waste.[5]
-
Incineration is a suggested method of disposal for cinnamaldehyde.[5] This should be performed at a licensed facility with appropriate environmental controls.[5]
-
Never dispose of cinnamaldehyde semicarbazone down the drain or in the regular trash.[6]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of cinnamaldehyde semicarbazone.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
